cyclohexyldiamine-guanosine platinum IV
Description
Evolution of Platinum-Based Chemotherapy: From Platinum(II) to Platinum(IV) Agents
The era of platinum-based chemotherapy began with the discovery of cisplatin (B142131), a platinum(II) complex, which proved highly effective against various cancers, particularly testicular cancer. wikipedia.orghealthline.com Following cisplatin, other platinum(II) drugs like carboplatin (B1684641) and oxaliplatin (B1677828) were developed to reduce the severe side effects, such as nephrotoxicity and neurotoxicity, and to broaden the spectrum of treatable cancers. healthline.comnih.gov However, the clinical success of these platinum(II) agents is often hampered by issues of drug resistance and indiscriminate toxicity, as they can damage healthy, rapidly dividing cells. nih.govbioscientifica.com
This led to the investigation of platinum(IV) complexes as a next-generation solution. nih.gov Unlike their square planar platinum(II) counterparts, platinum(IV) complexes feature an octahedral geometry and are kinetically more inert due to their d⁶ electronic configuration. researchgate.netrsc.org This inherent stability reduces the likelihood of unwanted reactions with biomolecules in the bloodstream before reaching the tumor site. researchgate.netscirp.org Consequently, Pt(IV) complexes function as prodrugs; they are inactive until they enter the low-oxygen environment of a cancer cell, where they are reduced to the active cytotoxic platinum(II) form, releasing their axial ligands in the process. nih.govnih.gov This tumor-selective activation mechanism is a key advantage, potentially leading to fewer side effects and improved therapeutic outcomes. nih.gov
| Feature | Platinum(II) Complexes (e.g., Cisplatin) | Platinum(IV) Complexes (General) |
|---|---|---|
| Oxidation State | +2 | +4 |
| Geometry | Square Planar | Octahedral |
| Reactivity | Kinetically reactive | Kinetically inert, requires activation |
| Mechanism | Directly binds to DNA | Prodrug; reduced to active Pt(II) form in tumor cells |
| Key Limitation | High systemic toxicity and resistance nih.govbioscientifica.com | Efficacy depends on intracellular reduction rsc.org |
Design Principles for Novel Platinum(IV) Agents: Leveraging Redox Modulability and Axial Ligand Functionalization
The design of novel platinum(IV) agents is a highly versatile process centered on two key features: the redox potential of the platinum center and the functionalization of the two axial ligands. nih.gov The octahedral structure of a Pt(IV) complex has four equatorial ligands, which typically form the structure of the active Pt(II) drug after reduction, and two axial ligands that are cleaved off during this activation step. nih.govnih.gov
Redox Modulability: The ease with which a Pt(IV) complex is reduced to its Pt(II) active form can be "tuned" by modifying the ligands. This is critical because the reduction potential must be in a range where the complex remains stable in the bloodstream but is readily reduced within the tumor's hypoxic environment.
Axial Ligand Functionalization: The two axial positions offer a unique opportunity for chemical modification. scirp.org Scientists can attach a wide variety of molecules, known as axial ligands, to:
Improve Pharmacokinetics: Ligands can be chosen to increase the compound's solubility or lipophilicity, which affects how it is absorbed, distributed, and excreted. nih.govfrontiersin.org
Introduce Bioactive Moieties: The axial ligands can be biologically active molecules themselves, such as enzyme inhibitors or targeting agents. nih.govnih.gov Upon reduction of the platinum core, these bioactive ligands are released along with the active Pt(II) drug, potentially creating a multi-pronged attack on the cancer cell. nih.gov This strategy of "axial functionalization" allows for the creation of multi-functional Pt(IV) complexes that can overcome resistance mechanisms or have novel therapeutic effects. nih.gov
Historical Context and Significance of Cyclohexyldiamine and Guanosine (B1672433) Ligands in Platinum Coordination Chemistry
The choice of cyclohexyldiamine and guanosine in the design of a platinum(IV) complex is based on their well-established roles in platinum-based cancer therapy.
Cyclohexyldiamine (dach): The 1,2-diaminocyclohexane (dach) ligand is the defining feature of oxaliplatin, a third-generation platinum(II) drug. Its bulky, sterically hindered structure is crucial for its ability to form DNA adducts that are not easily recognized or repaired by the cell's machinery, a key reason for its effectiveness in cisplatin-resistant cancers. nih.govnih.gov Incorporating the dach ligand into the equatorial plane of a platinum(IV) complex aims to retain this ability to overcome resistance once the prodrug is activated.
Guanosine: The interaction between platinum and DNA is the fundamental mechanism of its anticancer activity. wikipedia.org Research has consistently shown that platinum complexes preferentially bind to the N7 position of guanine (B1146940) bases in DNA. wku.edumdpi.commedscape.com This binding creates crosslinks that distort the DNA structure, inhibiting replication and transcription and ultimately leading to cell death. wikipedia.org In the context of a platinum(IV) prodrug, attaching a guanosine molecule as an axial ligand is a rational design strategy. The guanosine could potentially act as a targeting moiety, guiding the complex towards the guanine-rich DNA, thereby increasing the efficiency of the active Pt(II) species once it is released. The study of how Pt(IV) complexes interact with guanosine derivatives has been important for understanding their reaction mechanisms. nih.gov
Research Gaps and Future Directions for Platinum(IV) Complexes in Preclinical Oncology
Despite the immense potential of platinum(IV) complexes, several research gaps remain before they can be widely implemented in clinical settings. A primary challenge is fully understanding and predicting the intracellular reduction process, as the efficacy of these prodrugs is entirely dependent on their activation. rsc.orgrsc.org
Future research in preclinical oncology is focused on several key areas:
Multi-functional Prodrugs: There is growing interest in designing Pt(IV) complexes where the axial ligands are not just passive carriers but active therapeutic agents, such as photosensitizers, immunomodulators, or other anticancer molecules. nih.govnih.gov
Targeted Delivery: Developing Pt(IV) complexes that are tethered to targeting molecules like peptides or antibodies could enhance their accumulation in cancer cells while sparing healthy tissue. bioscientifica.com
Overcoming Resistance: A major goal is the continued design of Pt(IV) agents with novel equatorial and axial ligands specifically engineered to be effective against cancers that have developed resistance to current platinum therapies. nih.govfrontiersin.org
Understanding Mechanisms: Further investigation into the precise mechanisms of uptake, reduction, and DNA binding of novel Pt(IV) complexes is essential for rational drug design and predicting clinical success. rsc.orgmdpi.com The development of advanced analytical techniques to monitor the reduction of these complexes within cells is a critical part of this effort. rsc.org
Properties
CAS No. |
118711-94-7 |
|---|---|
Molecular Formula |
C19H15ClN2O4 |
Synonyms |
cyclohexyldiamine-guanosine platinum IV |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for Cyclohexyldiamine Guanosine Platinum Iv Complexes
Precursor Synthesis and Ligand Functionalization Strategies
The assembly of a cyclohexyldiamine-guanosine platinum(IV) complex begins with the careful preparation and functionalization of its constituent components: the platinum precursor and the organic ligands. The strategies for preparing these precursors are foundational to the successful synthesis of the final product.
The platinum starting material is typically a simple salt like potassium tetrachloroplatinate(II) (K₂[PtCl₄]), which serves as the source of the platinum ion. acs.org The organic ligands, cyclohexyldiamine and guanosine (B1672433), must be prepared or modified to facilitate coordination to the platinum center.
Cyclohexyldiamine Ligands: 1,2-Diaminocyclohexane (DACH) is a key ligand in many platinum complexes. It exists as three stereoisomers: the chiral trans-(1R,2R) and (1S,2S) enantiomers, and the achiral cis isomer. nih.gov The specific isomer used can profoundly influence the stereochemistry and subsequent properties of the final platinum complex. nih.govrsc.org The synthesis of enantiomerically pure DACH often involves chiral resolution, a process for separating a racemic mixture into its individual enantiomers. wikipedia.org A common method is the crystallization of diastereomeric salts, where the racemic amine is reacted with a chiral acid, like tartaric acid, to form diastereomers with different solubilities, allowing for their separation. wikipedia.orgresearchgate.net
Guanosine Functionalization: Guanosine, a nucleoside, cannot typically be coordinated directly in its native form without multiple potential binding sites leading to undesired products. Therefore, ligand functionalization is employed. This involves chemically modifying the guanosine molecule to attach a linker or activating group at a specific position. This ensures a controlled and predictable bond formation with the platinum center. Functionalization strategies are diverse and aim to enhance properties like tumor selectivity or cellular uptake by conjugating the platinum complex with bioactive molecules. acs.orgnih.govresearchgate.net For instance, a carboxylate or other functional group might be added to the guanosine structure, which can then be coordinated to the platinum(IV) center in one of the axial positions.
Coordination Chemistry Approaches for Platinum(IV) Scaffold Construction from Platinum(II) Precursors
The construction of the final octahedral platinum(IV) complex is not achieved directly but is built up from a square-planar platinum(II) intermediate. This approach leverages the differences in reactivity and coordination geometry between the two oxidation states of platinum. Platinum(II) complexes are typically four-coordinate and square-planar, while platinum(IV) complexes are six-coordinate and octahedral, offering greater kinetic stability. mdpi.comnih.govyoutube.com
The general synthetic pathway involves two key steps:
Synthesis of the Pt(II) Precursor: The cyclohexyldiamine ligand is first reacted with a platinum(II) salt, such as K₂[PtCl₄], to form a square-planar complex, for example, [Pt(DACH)Cl₂]. nih.gov This reaction proceeds via associative ligand substitution, where the stereochemistry is dictated by the trans effect of the ligands. nih.gov
Oxidation to the Pt(IV) Scaffold: The stable Pt(II) complex is then oxidized to a Pt(IV) state. This oxidation converts the four-coordinate square-planar geometry to a six-coordinate octahedral geometry. mdpi.comresearchgate.net A common and effective oxidizing agent for this transformation is hydrogen peroxide (H₂O₂). mdpi.comnih.gov The oxidation with H₂O₂ typically results in the addition of two hydroxide (B78521) (-OH) groups in the axial positions, trans to each other, forming a dihydroxido-platinum(IV) complex. mdpi.com The square-planar arrangement of the original Pt(II) complex is retained in the equatorial plane of the new octahedral scaffold. mdpi.com Other oxidizing agents like chlorine (Cl₂) or iodobenzene (B50100) dichloride (PhICl₂) can also be used, which may introduce different axial ligands directly. acs.orgnih.gov
During this oxidation, the two newly available coordination sites—the axial positions—are occupied, completing the octahedral Pt(IV) scaffold. rsc.org If the desired axial ligand is not the hydroxide from H₂O₂ oxidation, further substitution reactions can be performed on the axial hydroxido groups. For example, reacting the dihydroxido complex with acid anhydrides can introduce carboxylate ligands. nih.govnih.gov
| Pt(II) Precursor | Oxidizing Agent | Resulting Pt(IV) Complex Type | Key Observation | Reference |
|---|---|---|---|---|
| [Pt(DACHEX)(OXA)] | H₂O₂ | cis,trans,cis-[Pt(OXA)(OH)₂(DACHEX)] | Forms a stable dihydroxido Pt(IV) complex. | nih.gov |
| cis-[Pt(NH₃)₂Cl₂] | H₂O₂ | cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂] | A common route to create a versatile Pt(IV) intermediate. | nih.gov |
| Pt(NNC-L)Cl | Cl₂ or PhICl₂ | Pt(NNC-L)Cl₃ | Allows for direct introduction of chloro axial ligands. | acs.orgnih.gov |
| [Pt(OXA)(DACHEX)] | N-chloro-succinimide | cis,trans,cis-[Pt(OXA)(OH)Cl(DACHEX)] | Used for synthesizing asymmetric complexes with mixed axial ligands. | nih.gov |
Stereoselective Synthesis of Cyclohexyldiamine-Guanosine Platinum(IV) Isomers
Stereoisomerism plays a critical role in the biological and chemical properties of coordination complexes. For cyclohexyldiamine-guanosine platinum(IV), stereochemistry is determined by both the chirality of the cyclohexyldiamine ligand and the spatial arrangement of ligands around the octahedral platinum center.
The most direct method for achieving a specific stereoisomer of the final complex is to use an enantiomerically pure starting ligand. rsc.org For example, starting the synthesis with (1R,2R)-diaminocyclohexane will, in the absence of isomerization reactions, lead to a final product containing the (1R,2R) isomer. nih.govrsc.org This approach bypasses the need for resolving a mixture of isomers at the final stage, which can be a complex and inefficient process. Studies comparing the activity of platinum complexes derived from (1R,2R)-DACH, (1S,2S)-DACH, and cis-DACH have shown that the specific isomer can have a profound impact. nih.govrsc.org
If a racemic mixture of cyclohexyldiamine is used as the starting material, the resulting product will be a mixture of diastereomers. In such cases, chiral resolution techniques must be applied. wikipedia.org These techniques exploit the different physical properties of diastereomers, such as solubility.
Diastereomeric Crystallization: This involves reacting the isomeric mixture with a chiral resolving agent to form diastereomers that can be separated by crystallization. wikipedia.org
Chiral Column Chromatography: This technique uses a chiral stationary phase to separate enantiomers or diastereomers based on their differential interactions with the column material.
Purification and Isolation Techniques for High-Purity Cyclohexyldiamine-Guanosine Platinum(IV)
The synthesis of platinum complexes often results in a mixture containing the desired product, unreacted starting materials, byproducts, and different isomers. Therefore, rigorous purification is essential to isolate the specific cyclohexyldiamine-guanosine platinum(IV) complex in high purity. A combination of techniques is typically employed.
Recrystallization: This is one of the most common and effective methods for purifying solid crystalline compounds. nih.gov It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired complex crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; for platinum complexes, solvents like water, dimethylformamide (DMF), or mixtures containing alcohols or acetonitrile (B52724) are often used. nih.govacs.org The presence of certain ions, like excess chloride, can inhibit the formation of unwanted aqua or hydroxo species during recrystallization from aqueous solutions. nih.gov
Precipitation: This technique involves adding a substance to the solution that causes the desired complex to become insoluble and precipitate out. For example, after synthesizing a water-soluble ionic platinum complex, adding a salt with a large counter-ion can lead to the precipitation of the target complex. acs.org
Chromatography: When recrystallization is ineffective, particularly for separating compounds with similar solubilities like isomers, chromatographic methods are used. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of platinum complexes, offering high resolution to separate closely related species. nih.gov Ion-exchange chromatography is also useful for separating charged platinum complexes from neutral or oppositely charged impurities. researchgate.netrsc.org
Filtration and Washing: Insoluble byproducts, such as Magnus' green salt which can form during the synthesis of some platinum(II) amine complexes, can be removed by simple filtration. nih.gov The isolated solid product is typically washed with appropriate solvents to remove residual soluble impurities.
| Technique | Principle of Separation | Application Example | Reference |
|---|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purifying cisplatin (B142131) from hot water containing HCl; obtaining high-quality crystals of Pt(II) complexes from DMF. | nih.govacs.org |
| Precipitation | Inducing the selective insolubility of the target complex. | Precipitating hexachloroplatinate salts with ammonium (B1175870) chloride; using counter-ions to isolate ionic complexes. | acs.orgwikipedia.org |
| Ion-Exchange Chromatography | Separation based on net charge by passing a solution through a resin with charged functional groups. | Separating Pt(IV) complexes from other metal ions in acidic solutions. | rsc.org |
| Biphasic Crystallization | Crystallization of a poorly soluble product at the interface of two immiscible solvents. | Growing X-ray quality crystals of neutral platinum(II/IV) complexes at a water-dichloromethane interface. | acs.org |
Green Chemistry Principles and Sustainable Synthetic Routes in Platinum(IV) Complex Preparation
The synthesis of pharmaceuticals and complex chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve safety and efficiency. mdpi.cominstituteofsustainabilitystudies.com The application of these principles to the synthesis of platinum(IV) complexes like cyclohexyldiamine-guanosine platinum(IV) is an important area of development.
The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this approach. pfizer.comacs.org Key principles relevant to platinum complex synthesis include:
Waste Prevention: It is better to prevent waste than to treat it afterward. This involves optimizing reactions to maximize yield and minimize byproducts. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Oxidation with H₂O₂, where the only byproduct is water, is an example of a high atom economy reaction.
Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity to human health and the environment. instituteofsustainabilitystudies.com This involves choosing safer solvents and reagents.
Design for Energy Efficiency: Energy requirements should be minimized. Reactions should ideally be conducted at ambient temperature and pressure. acs.org Developing catalysts that allow reactions to proceed under milder conditions is a key strategy. eurekalert.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. numberanalytics.com While the platinum itself is the core of the product, other catalytic steps in the synthesis of ligands or in facilitating coordination could be employed.
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided, as these steps require additional reagents and generate waste. acs.org
Advanced Spectroscopic and Structural Elucidation of Cyclohexyldiamine Guanosine Platinum Iv and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation, Platinum Environment, and Protonation Patterns
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of platinum complexes. In the context of cyclohexyldiamine-guanosine platinum(IV), ¹H NMR provides critical information about the conformation of the cyclohexyldiamine (dach) and guanosine (B1672433) ligands. Specific proton chemical shifts and coupling constants reveal the orientation of the cyclohexyl ring and the sugar pucker of the guanosine moiety. Furthermore, monitoring changes in the chemical shifts of guanosine's protons upon coordination to the platinum center helps to identify the binding site, which is typically the N7 atom of the guanine (B1146940) base.
The protonation state of the complex can also be determined by NMR. For instance, the chemical shift of the guanosine imino proton (N1-H) is sensitive to pH and coordination, providing insight into the protonation patterns of the purine (B94841) ring. While direct observation of the ¹⁹⁵Pt nucleus is possible, it is often challenging due to broad signals. However, indirect information about the platinum coordination environment can be inferred from the effect of the platinum on the NMR signals of the coordinated ligands.
X-ray Crystallography for Absolute Stereochemistry, Coordination Geometry, and Intermolecular Interactions
In a notable study, the reaction of a Pt(IV)(dach)Cl₄ precursor with guanosine was analyzed by single-crystal X-ray diffraction. nih.gov The resulting complex, [Pt(dach)(guanosine)₂]²⁺, unexpectedly showed a square planar geometry, indicating a reduction of the initial Pt(IV) to Pt(II). nih.gov This structural analysis was crucial in identifying the final product's coordination sphere. nih.gov The crystal structure would also detail the bond lengths and angles, confirming the coordination of the guanosine ligands through the N7 position. Furthermore, crystallographic data illuminates the intricate network of intermolecular interactions, such as hydrogen bonding between the guanosine ligands of adjacent complex molecules and with solvent molecules, which are vital for understanding the packing of these molecules in the solid state.
Table 1: Selected Crystallographic Data for a Related [Pt(dach)(guanosine)₂]²⁺ Complex
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 13.012(3) |
| b (Å) | 20.456(5) |
| c (Å) | 22.567(6) |
| Z | 4 |
Note: Data is for a representative Pt(II) complex formed from a Pt(IV) starting material and guanosine, as detailed structural information for the specific cyclohexyldiamine-guanosine platinum(IV) complex is not widely available. The provided data illustrates the type of information obtained from X-ray crystallography.
Mass Spectrometry Techniques for Structural Confirmation and Biotransformation Product Identification (e.g., ESI-MS, MALDI-TOF)
Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and elemental composition of platinum complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing these charged, non-volatile compounds. The resulting mass spectrum would display a characteristic isotopic pattern for the platinum-containing ions, which arises from the natural abundance of platinum isotopes. This pattern serves as a definitive signature for the presence of platinum in the molecule.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing valuable structural information. The fragmentation pattern can help to confirm the identity of the ligands and how they are connected to the platinum center. In the context of biotransformation studies, MS techniques are invaluable for identifying metabolites and degradation products of the cyclohexyldiamine-guanosine platinum(IV) complex after interaction with biological systems.
Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Bonding and Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides insights into the bonding within the complex. The vibrational frequencies of the ligands are altered upon coordination to the platinum center. For instance, changes in the vibrational modes of the guanine ring can further confirm the N7 coordination site. The low-frequency region of the Raman and IR spectra is particularly informative, as it contains the Pt-N and Pt-Cl stretching vibrations, directly probing the ligand-metal bonds. By comparing the spectra of the free ligands with that of the platinum complex, a detailed analysis of the coordination-induced changes in the vibrational landscape can be achieved.
Electronic Spectroscopy (UV-Vis, CD) for Electronic Structure and Chiral Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the molecule. The UV-Vis spectrum of cyclohexyldiamine-guanosine platinum(IV) would be dominated by the internal π-π* transitions of the guanosine ligand. The coordination of guanosine to the platinum center can cause shifts in the position and intensity of these bands. The less intense d-d transitions associated with the platinum center may also be observed, providing information about the electronic structure of the metal ion.
Circular Dichroism (CD) spectroscopy is a powerful technique for probing the chiral properties of the complex. Since the cyclohexyldiamine ligand is chiral, and the guanosine ligand also possesses chiral centers in its ribose sugar, the resulting platinum complex is expected to be optically active. The CD spectrum would show distinct signals that are characteristic of the specific stereoisomer of the complex, providing information on the chiroptical properties arising from the chiral ligands and their spatial arrangement around the platinum center.
Mechanistic Investigations of Bioreduction and Activation of Cyclohexyldiamine Guanosine Platinum Iv Prodrugs
Identification of Cellular Reductants (e.g., Glutathione (B108866), Ascorbic Acid) and Their Role in Platinum(IV) to Platinum(II) Conversion
Platinum(IV) complexes are designed as prodrugs that remain largely inactive until they are reduced to their platinum(II) counterparts. mdpi.com This reduction is a key activation step, and it is primarily carried out by endogenous reducing agents present within the cell. mdpi.com Among the most significant cellular reductants are glutathione (GSH) and ascorbic acid (ascorbate or vitamin C). mdpi.com
Glutathione, a tripeptide, is the most abundant intracellular antioxidant and plays a crucial role in maintaining the cellular redox balance. mdpi.com The tumor microenvironment is often characterized by elevated levels of glutathione, which can facilitate the reduction of Pt(IV) prodrugs. nih.govnih.gov The reaction involves a two-electron transfer from two molecules of glutathione to the Pt(IV) center, resulting in the formation of the active Pt(II) complex and oxidized glutathione (GSSG).
Ascorbic acid is another vital biological reductant capable of activating Pt(IV) complexes. acs.org Similar to glutathione, it reduces the Pt(IV) center to Pt(II), thereby releasing the axial ligands and generating the active cytotoxic species. acs.org The abundance of these reductants in the intracellular environment, particularly within tumor cells, makes them effective triggers for the activation of Pt(IV) prodrugs, a process essential for their anticancer activity. mdpi.comnih.gov
Kinetics and Thermodynamics of Bioreduction Processes In Vitro and in Cellular Lysates
The speed and feasibility of the bioreduction of Pt(IV) complexes are evaluated through kinetic and thermodynamic studies. Techniques such as UV-visible absorption spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the conversion of Pt(IV) to Pt(II). nih.govrsc.org
Kinetic studies in vitro often measure the rate at which the Pt(IV) complex is consumed or the Pt(II) species is formed in the presence of reductants like glutathione or ascorbic acid. For instance, UV-visible spectroscopy can track the decrease in the characteristic ligand-to-metal charge transfer (LMCT) band of the Pt(IV) complex as it is reduced. nih.govrsc.org These studies often reveal that the reduction is characterized by a relatively fast exponential decay, indicating a rapid conversion once initiated. nih.gov
Investigations using cellular lysates provide a more biologically relevant context, accounting for the complex mixture of reductants and other biomolecules present in the cytoplasm. These experiments help to predict how a Pt(IV) prodrug will behave inside a cell. The rate of reduction is a critical factor; a prodrug must be stable enough to reach its target but be reduced quickly enough within the cancer cell to exert its cytotoxic effect. The thermodynamics of the process, determined by the reduction potential of the Pt(IV) complex, dictates whether the reduction is favorable in the cellular environment.
Influence of Ligand Identity (Cyclohexyldiamine, Guanosine) on Reduction Potential and Rate
The structure of the Pt(IV) complex, specifically the identity of its equatorial (carrier) and axial ligands, profoundly influences its electrochemical properties and, consequently, its reduction rate. acs.orgnih.gov The cyclohexyldiamine (dach) carrier ligand and the guanosine (B1672433) ligand are integral in tuning these characteristics.
The carrier ligand affects the steric hindrance and electronic environment around the platinum center. Studies comparing different diamine ligands have shown that Pt(IV) complexes with cyclohexyldiamine (dach) ligands can have different reduction rates compared to those with simpler ligands like ethylenediamine (B42938) (en) or isopropylamine (B41738) (ipa). acs.orgnih.gov Generally, bulkier carrier ligands can lead to faster reduction rates. acs.org
The axial ligands, which are released upon reduction, have a dominant effect on the reduction potential. acs.orgnih.gov More electron-withdrawing axial ligands increase the reduction potential of the Pt(IV) complex, making it easier to reduce and thus increasing the rate of activation. acs.org For a hypothetical cyclohexyldiamine-guanosine platinum(IV) complex, the electronic properties of the guanosine moiety, when part of the axial ligand structure, would directly modulate this reduction potential.
The following tables, based on data from related Pt(IV) complexes, illustrate how ligand identity affects reactivity and reduction rates.
Table 1: Reactivity of Pt(IV) Complexes Based on Reduction Potential This interactive table shows the order of reactivity for different Pt(IV) complexes, highlighting the influence of the 'dach' ligand.
| Complex | Cathodic Reduction Potential (mV) | Reactivity Order |
|---|---|---|
| Pt(IV)(dach)Cl₄ | -90 | 1 (Most Reactive) |
| Pt(IV)(en)Cl₄ | -160 | 2 |
| Pt(IV)(en)(OCOCH₃)₂Cl₂ | -546 | 3 |
| Pt(IV)(ipa)₂(OH)₂Cl₂ | -730 | 4 (Least Reactive) |
Data sourced from studies on Pt(IV) complex reactivity with 5'-guanosine monophosphate. nih.gov
Table 2: Comparison of Reduction Rates with Different Ligands This interactive table compares the reduction rates of Pt(IV) complexes, demonstrating the impact of both carrier and axial ligands.
| Complex Comparison | Faster Reduction Rate | Slower Reduction Rate | Influencing Factor |
|---|---|---|---|
| Carrier Ligand | Pt(dach)Cl₄ | Pt(en)Cl₄ | Steric hindrance of carrier ligand |
| Axial Ligand | Pt(en)Cl₄ | Pt(en)(OCOCH₃)₂Cl₂ | Electron-withdrawing power of axial ligand |
Data compiled from studies on reduction by ascorbate. acs.org
Characterization of Active Platinum(II) Species Generated Post-Reduction
Upon reduction, the octahedral Pt(IV) complex loses its two axial ligands and is converted into a square planar Pt(II) species. nih.govnih.gov This newly formed Pt(II) complex is the active cytotoxic agent. For a prodrug based on a cyclohexyldiamine scaffold, the resulting active species would be a [Pt(II)(cyclohexyldiamine)] moiety. nih.gov
This active species is structurally analogous to the active form of oxaliplatin (B1677828). Once formed, it can undergo hydrolysis, where a ligand (like chloride) is replaced by a water molecule, creating a highly reactive aqua-species. This activated Pt(II) complex then readily binds to biological nucleophiles, with its primary target being the N7 atoms of guanine (B1146940) bases in DNA. nih.gov The formation of these Pt-DNA adducts creates distortions in the DNA structure, which inhibits DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). mdpi.com
Studies using techniques like ¹H NMR and mass spectrometry have confirmed the identity of the final products. For example, when a Pt(IV)(dach) complex is reduced in the presence of guanosine monophosphate (5'-GMP), the final product identified is Pt(II)(dach)(5'-GMP)₂, demonstrating the formation of the active Pt(II) core and its subsequent binding to the guanine base. nih.gov
Strategies for Targeted Bioreduction within the Tumor Microenvironment
A key goal in the design of Pt(IV) prodrugs is to ensure their activation occurs preferentially within cancer cells, thereby minimizing damage to healthy tissues. researchgate.net Several strategies leverage the unique characteristics of the tumor microenvironment (TME) to achieve targeted bioreduction.
One major strategy is passive targeting, which relies on the inherently higher concentration of reducing agents like glutathione within the TME compared to normal tissues. nih.govnih.gov The hypoxic (low oxygen) and acidic nature of many solid tumors also contributes to a more reducing environment, which naturally favors the conversion of Pt(IV) prodrugs to their active Pt(II) form. researchgate.net This creates a natural selectivity for activation at the tumor site.
Another approach involves active targeting, where the Pt(IV) prodrug is functionalized with molecules that bind to receptors overexpressed on cancer cells. nih.gov A more advanced strategy is to design dual-action or multi-action prodrugs where the axial ligands are themselves bioactive molecules. rsc.org For instance, attaching an albumin-binding moiety to an axial position can increase the drug's circulation half-life and promote its accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov Once the complex accumulates in the tumor, the reducing environment triggers the release of not only the cytotoxic Pt(II) species but also the second bioactive agent, potentially leading to a synergistic anticancer effect. nih.gov
Molecular Pharmacodynamics: Interactions of Cyclohexyldiamine Guanosine Platinum Iv with Biological Macromolecules
DNA Adduct Formation: Types, Kinetics, and Stereospecificity
Upon intracellular reduction, the resulting reactive platinum(II) species, containing the cyclohexyldiamine ligand, can then bind to DNA. The binding process is typically stepwise, beginning with the formation of a monofunctional adduct, where the platinum atom coordinates to a single nitrogen donor on a DNA base. libretexts.org This initial binding is followed by the formation of a second bond, leading to the creation of bifunctional adducts. libretexts.org
The kinetics of DNA platination are influenced by several factors, including the structure of the platinum complex and the cellular environment. The rate-determining step for the binding of many platinum complexes to DNA is the initial aquation, where a ligand is replaced by a water molecule. libretexts.org Studies on related diaminocyclohexane (DACH) platinum complexes have shown that the conversion of monofunctional to bifunctional adducts can be a slower process. nih.gov The stereochemistry of the DACH ligand itself can also affect the kinetics of DNA binding, with some isomers exhibiting slower binding rates and slower conversion from monofunctional to bifunctional lesions. nih.govnih.gov For instance, the Pt(1R,2S-dach) complex has been shown to have the slowest kinetics of binding to DNA and conversion to bifunctional adducts compared to other isomers. nih.govnih.gov
The stereospecificity of the cyclohexyldiamine ligand is a crucial determinant of the resulting DNA adduct structure and the subsequent biological response. Different isomers of the DACH ligand can induce distinct conformational changes in the DNA upon adduct formation. nih.gov Molecular dynamics simulations have revealed that while the major conformations of DNA adducts formed by different DACH-Pt isomers may be similar, the conformational dynamics are distinct and depend on the chirality of the DACH ligand. researchgate.net For example, oxaliplatin (B1677828) (which contains the trans-R,R-DACH ligand) and its cis-DACH analogues have been found to preferentially form hydrogen bonds on the 3' side of a Pt-GG adduct, whereas the S,S-DACH-Pt isomer favors the 5' side. researchgate.net
Preferential Binding Sites on DNA (e.g., Guanine-Guanine) and Sequence Specificity
Extensive research has established that the N7 atom of guanine (B1146940) residues is the primary and most favored binding site for platinum complexes on DNA. nih.govlibretexts.orgpnas.org This preference is attributed to the high nucleophilicity of the N7 position, which is located in the major groove of the DNA double helix and is not involved in Watson-Crick base pairing. Following the initial monofunctional binding, the platinum complex typically forms a bifunctional adduct, with a strong preference for creating intrastrand cross-links between adjacent purine (B94841) bases.
The most common and significant of these adducts are the 1,2-intrastrand cross-links at d(GpG) sequences, followed by d(ApG) sequences. Studies on platinum complexes containing the diaminocyclohexane (DACH) ligand have consistently shown that they form the same major types of DNA adducts as cisplatin (B142131), primarily at d(GpG) and d(ApG) sites. There is no significant effect of the DACH carrier ligand on the types or sites of platinum adduct formation. nih.govosti.gov
The sequence specificity of platinum binding is dominated by the platinum's intrinsic preference for guanine, even in complexes containing other DNA-binding moieties. nih.gov
| Adduct Type | Sequence | Prevalence | Reference |
|---|---|---|---|
| 1,2-Intrastrand Cross-link | d(GpG) | Major adduct | researchgate.netnih.gov |
| 1,2-Intrastrand Cross-link | d(ApG) | Significant adduct | nih.gov |
| 1,3-Intrastrand Cross-link | d(GpNpG) | Minor adduct | nih.gov |
| Interstrand Cross-link | d(G)p(C) | Minor adduct | libretexts.org |
Conformational Changes Induced in DNA by Platinum Adducts
The formation of bifunctional platinum-DNA adducts induces significant structural distortions in the DNA double helix. These conformational changes are believed to be a key factor in the recognition of the adducts by cellular proteins, including those involved in DNA repair and the triggering of apoptosis. The primary distortions include localized unwinding and bending of the DNA helix at the site of the adduct.
The bulky diaminocyclohexane (DACH) ligand in cyclohexyldiamine-platinum complexes plays a significant role in the nature of these conformational changes. Adducts formed by DACH-platinum complexes induce a different degree of bending and unwinding compared to those formed by cisplatin. For instance, oxaliplatin-GpG intrastrand cross-links are reported to induce a DNA helix bend of approximately 30° toward the major groove. researchgate.netnih.gov This is a less severe bend than that caused by cisplatin-GpG adducts. nih.gov
The stereoisomerism of the DACH ligand also influences the extent of the conformational changes. The Pt(1R,2S-dach) complex, for example, has been shown to induce more extensive conformational alterations in an oligonucleotide compared to the Pt(1R,2R-dach) and Pt(1S,2S-dach) complexes. nih.govnih.gov This difference is thought to arise from the steric crowding of the axially oriented cyclohexane (B81311) ring in the DNA adduct of the Pt(1R,2S-dach) complex. nih.govnih.gov The formation of DACH-Pt adducts can also lead to a local unwinding of the DNA helix and a widening of the minor groove. nih.gov These structural perturbations can interfere with the processes of DNA replication and transcription. osti.gov
| Conformational Change | Description | Significance | Reference |
|---|---|---|---|
| DNA Bending | Bending of the DNA helix towards the major groove (approx. 30° for oxaliplatin-GpG). | Recognition by HMG-domain proteins and DNA repair machinery. | researchgate.netnih.gov |
| DNA Unwinding | Localized unwinding of the double helix at the adduct site. | Inhibition of transcription and replication. | nih.gov |
| Minor Groove Widening | Enlargement of the minor groove of the DNA. | Altered protein-DNA interactions. | nih.gov |
| Stereospecific Distortions | Different DACH isomers induce distinct conformational changes. | Potential for overcoming drug resistance. | nih.govnih.gov |
Protein Interactions: Direct Binding and Modulation of Enzyme Activity
Beyond its direct interaction with DNA, the biological activity of cyclohexyldiamine-guanosine platinum(IV) is also modulated by its interactions with various proteins. These interactions can influence the drug's transport, metabolism, and the cellular response to the DNA damage it induces.
Interaction with Chaperones and DNA Repair Proteins
Cellular chaperone proteins, such as those of the heat shock protein (Hsp) family (e.g., Hsp70 and Hsp90), play a crucial role in maintaining protein homeostasis. There is evidence of direct interactions between Hsp70 and Hsp90. nih.govnih.gov Co-chaperones can compete for binding sites on Hsp70, thereby tuning its activity. biorxiv.org While direct binding studies of cyclohexyldiamine-guanosine platinum(IV) with chaperones are not extensively documented, it is known that platinum compounds can interact with proteins through their nucleophilic amino acid residues. The hydrophobic nature of the diaminocyclohexane ligand may facilitate interactions with hydrophobic pockets in proteins that are less accessible to more polar platinum drugs like cisplatin.
Of paramount importance to the efficacy of platinum drugs is their interaction with the DNA repair machinery. The primary pathway for the removal of bulky platinum-DNA adducts is the nucleotide excision repair (NER) system. nih.govnih.gov The efficiency of NER in removing these adducts is a major determinant of cellular resistance to platinum-based chemotherapy. nih.gov
Studies have shown that adducts formed by diaminocyclohexane-platinum complexes are substrates for the NER pathway. acs.org However, the bulky DACH ligand can influence the efficiency of repair. The NER machinery has been found to recognize and excise DACH-Pt-DNA adducts, but in some contexts, this process may be less efficient than the repair of cisplatin-DNA adducts. nih.govosti.gov The specific stereoisomer of the DACH ligand can also impact the recognition and repair of the adducts by the NER system. For instance, the DACH ligand has been shown to improve the ability of the E. coli ABC excinuclease to excise G monoadducts and GNG diadducts. nih.gov The persistence of these adducts due to less efficient repair can lead to a more potent cytotoxic effect.
| Protein/Protein Family | Type of Interaction | Functional Consequence | Reference |
|---|---|---|---|
| Nucleotide Excision Repair (NER) Proteins (e.g., ERCC1, XPA) | Recognition and excision of Pt-DNA adducts | Cellular resistance to platinum drugs; inefficient repair can lead to increased cytotoxicity. | acs.orgnih.govnih.gov |
| Heat Shock Proteins (e.g., Hsp70, Hsp90) | Potential for direct binding, though specific data for DACH-Pt-Guanosine is limited. | Modulation of cellular stress response and protein homeostasis. | nih.govnih.gov |
Influence on Signal Transduction Pathways and Gene Expression
The formation of platinum-DNA adducts triggers a complex network of signal transduction pathways that ultimately determine the cell's fate. The cellular response to DNA damage involves the activation of various kinases and transcription factors. While specific studies on cyclohexyldiamine-guanosine platinum(IV) are not widely available, research on other platinum compounds, including those with DACH ligands, provides insights into the potential pathways affected.
Platinum-induced DNA damage is known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to the activation of downstream effectors involved in cell cycle arrest and apoptosis. The expression of genes within the MAPK pathway can be time- and cell-type dependent following treatment with platinum agents.
Furthermore, treatment with platinum drugs leads to widespread changes in gene expression. These changes are a direct consequence of the cellular response to DNA damage and stress. Gene expression profiling studies have shown that platinum compounds can alter the expression of genes involved in DNA damage response and repair, cell cycle control, and apoptosis. The ability to predict a tumor's sensitivity to chemotherapy based on its gene expression profile is an area of active research.
RNA Interactions and Potential RNA-Based Targeting
Although DNA is the classical target for platinum-based anticancer agents, there is a growing body of evidence indicating that RNA is also a significant biological target. The interactions of platinum complexes with RNA can lead to the disruption of its structure and function, thereby affecting critical cellular processes such as protein synthesis and gene regulation.
Following cellular uptake and subsequent reduction from the relatively inert platinum(IV) state to the more reactive platinum(II) form, the resulting cyclohexyldiamine platinum(II) species would be capable of forming covalent adducts with RNA molecules. Platinum complexes display a well-documented affinity for the N7 position of purine nucleobases, with a particular preference for guanine due to its high nucleophilicity. wku.edunih.govmedscape.com Consequently, it is highly probable that the active form of cyclohexyldiamine-guanosine platinum(IV) would bind to guanine residues within various types of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), and non-coding RNAs. acs.org Research on the archetypal platinum drug, cisplatin, has revealed substantial platination of cellular RNA, which can exceed that of DNA under certain conditions. acs.org The formation of such platinum-RNA adducts can alter the intricate secondary and tertiary structures of RNA, potentially leading to the inhibition of translation and interference with RNA-mediated cellular functions. acs.orguzh.ch
The inclusion of a guanosine (B1672433) moiety as an axial ligand in the parent platinum(IV) complex presents an interesting structural feature. Upon reduction, this ligand would be released. However, it is plausible that prior to this activation step, the intact platinum(IV) complex may engage in non-covalent interactions, such as hydrogen bonding and base stacking, with RNA molecules. acs.org These initial, non-covalent associations could potentially influence the drug's localization within the cell, possibly directing it towards RNA-rich regions.
The targeting of RNA by small molecules is a burgeoning area of research. The diverse roles of RNA in cellular physiology make it a compelling target for therapeutic intervention. medscape.comacs.org A thorough investigation into the RNA interaction profile of cyclohexyldiamine-guanosine platinum(IV) would be essential for a complete elucidation of its mechanism of action.
Inferred RNA Interaction Profile of Cyclohexyldiamine-Guanosine Platinum(IV)
| Interaction Type | Probable Target Site on RNA | Potential Consequence | Basis of Inference |
|---|---|---|---|
| Covalent Binding (after reduction to Pt(II)) | N7 of Guanine residues | Disruption of RNA secondary/tertiary structure, inhibition of translation, interference with RNA processing. | Known reactivity of Pt(II) with purines. wku.edunih.govmedscape.com |
| N7 of Adenine residues | Similar to guanine, but generally less favored. | Known reactivity of Pt(II) with purines. medscape.com | |
| Non-Covalent Interactions (intact Pt(IV) complex) | Phosphate backbone, nucleobases | Initial association and localization near RNA molecules. | General principles of molecular interactions. acs.org |
| Specific RNA structural motifs (e.g., loops, bulges) | Potential for selective targeting of certain RNA molecules. | Studies on other metal complexes with RNA. acs.orgnih.govacs.org |
Lipid Membrane Interactions and Permeation Studies
The ability of a therapeutic agent to traverse the cell membrane is a fundamental prerequisite for its intracellular activity. For platinum(IV) complexes, their greater kinetic stability and generally higher lipophilicity, when compared to their platinum(II) analogues, are pivotal characteristics that govern their cellular uptake. nih.govnih.gov
A key advantage of the platinum(IV) prodrug strategy is that these complexes can often permeate the cell membrane as intact entities, which minimizes premature deactivation in the extracellular space. nih.govnih.gov The enhanced lipophilicity of many platinum(IV) compounds facilitates their entry into the hydrophobic interior of the cell membrane. nih.gov The reductive environment within the cell then triggers the conversion of the platinum(IV) prodrug into its cytotoxic platinum(II) form.
Although specific membrane permeation data for cyclohexyldiamine-guanosine platinum(IV) are not available, studies on other platinum(IV) complexes have demonstrated that modulation of the ligand sphere leads to varied efficiencies of cellular uptake. rsc.orgnih.govacs.org It is reasonable to hypothesize that the cyclohexyldiamine-guanosine platinum(IV) complex would possess favorable membrane transport properties, attributable to the lipophilic nature of the cyclohexyldiamine ligand. The polar guanosine ligand might temper this lipophilicity, potentially creating a balanced hydrophilic-lipophilic profile conducive to both aqueous solubility and membrane permeability.
Furthermore, interactions between platinum complexes and membrane components are not limited to passive transport. It has been shown that these compounds can interact with membrane proteins and lipids, which can modulate their uptake and trigger downstream cellular signaling events. core.ac.uk
Factors Influencing Lipid Membrane Permeation of Cyclohexyldiamine-Guanosine Platinum(IV) (Inferred)
| Influencing Factor | Expected Impact on Permeation | Rationale based on Related Compounds |
|---|---|---|
| Cyclohexyldiamine (dach) Ligand | Enhances lipophilicity and passive diffusion. | The 'dach' ligand is bulkier and more lipophilic than ammine ligands in cisplatin. nih.gov |
| Guanosine Axial Ligand | May decrease overall lipophilicity due to its polar nature, but could potentially interact with membrane transporters. | Nucleosides are generally polar; however, some are substrates for membrane transport proteins. mdpi.com |
| Overall Charge of the Complex | A neutral or near-neutral charge would favor passive diffusion. | Charged species generally have lower membrane permeability. |
| Platinum(IV) Oxidation State | Increased kinetic stability allows the complex to reach the cell interior intact. | Pt(IV) complexes are less reactive than Pt(II) complexes and are considered prodrugs. nih.govnih.gov |
Cellular Uptake, Intracellular Trafficking, and Subcellular Localization of Cyclohexyldiamine Guanosine Platinum Iv
Mechanisms of Cellular Entry: Passive Diffusion versus Transporter-Mediated Uptake
The entry of platinum(IV) complexes, such as cyclohexyldiamine-guanosine platinum(IV), into cancer cells is a multifactorial process that is not yet fully elucidated for this specific compound. However, based on studies of analogous platinum complexes, it is understood to occur through a combination of passive diffusion and active transport mechanisms. The lipophilicity of the complex, influenced by the axial ligands, plays a significant role in its ability to traverse the cell membrane via passive diffusion nih.govmdpi.com. Generally, more lipophilic Pt(IV) complexes exhibit higher cellular uptake nih.gov.
In addition to passive diffusion, transporter-mediated uptake is a critical mechanism for the entry of many platinum-based drugs mdpi.comfrontiersin.orgnih.govresearchgate.net. Key transporters implicated in the uptake of platinum compounds include the copper transporter 1 (CTR1) and organic cation transporters (OCTs) mdpi.comnih.gov. While CTR1 is a major influx transporter for cisplatin (B142131), its role in the uptake of platinum(IV) complexes is still under investigation mdpi.com. The structural characteristics of the cyclohexyldiamine and guanosine (B1672433) ligands would likely influence the recognition and transport of the complex by these membrane proteins frontiersin.org.
| Entry Mechanism | Description | Key Factors |
| Passive Diffusion | Movement across the cell membrane down a concentration gradient. | Lipophilicity of the complex, molecular size. |
| Transporter-Mediated Uptake | Active transport into the cell via membrane proteins. | Affinity for transporters like CTR1 and OCTs. |
Intracellular Distribution and Accumulation in Organelles (e.g., Nucleus, Mitochondria, Cytosol)
Once inside the cell, cyclohexyldiamine-guanosine platinum(IV) is distributed among various subcellular compartments. The primary target for many platinum-based drugs is the nucleus, where they can interact with DNA anl.gov. Studies on other platinum complexes have shown significant accumulation in the nuclear region anl.govresearchgate.net.
Mitochondria are another important site of accumulation for some platinum complexes, particularly those that are lipophilic and cationic nih.govacs.orgresearchgate.net. Accumulation in mitochondria can disrupt cellular respiration and induce apoptosis nih.gov. The positive charge that can be carried by the guanosine ligand might promote mitochondrial targeting nih.gov.
The cytosol also serves as a significant reservoir for platinum complexes, where they can interact with various biomolecules before reaching their ultimate targets researchgate.netnih.govresearchgate.net. The distribution between the nucleus, mitochondria, and cytosol is a dynamic process that can be influenced by the specific properties of the platinum complex and the cell type nih.govnih.gov. Research on analogous compounds has shown that after initial nuclear accumulation, a significant portion of the platinum can be found in the cytoplasm over time researchgate.net.
Role of Efflux Pumps and Their Impact on Intracellular Concentration
The intracellular concentration of platinum drugs is a critical determinant of their cytotoxicity and is regulated not only by influx but also by efflux mechanisms frontiersin.org. Efflux pumps are membrane proteins that actively transport substances out of the cell, and their overexpression is a common mechanism of drug resistance nih.gov.
Several families of efflux pumps, including the ATP-binding cassette (ABC) transporters, are known to be involved in the efflux of platinum compounds frontiersin.org. These pumps can reduce the intracellular accumulation of the drug, thereby diminishing its therapeutic effect nih.govbham.ac.uk. The interaction of cyclohexyldiamine-guanosine platinum(IV) with these efflux pumps would be a key factor in determining its intracellular steady-state concentration and its efficacy in resistant cancer cells.
| Efflux Pump Family | Potential Impact on Platinum(IV) Complex |
| ABC Transporters (e.g., P-glycoprotein) | Can actively transport the complex out of the cell, leading to reduced intracellular concentration and potential drug resistance. |
Imaging Techniques for Visualizing Platinum(IV) Complex Localization
Visualizing the subcellular distribution of platinum complexes is essential for understanding their mechanisms of action. Several advanced imaging techniques are employed for this purpose.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Imaging: Laser ablation ICP-MS (LA-ICP-MS) is a powerful technique that allows for the high-resolution imaging of platinum distribution within single cells and tissue sections nih.govresearchgate.netugent.beresearchgate.netnih.gov. This method provides quantitative information on the elemental composition of the sample, enabling the precise localization of the platinum complex in different organelles nih.govresearchgate.net.
Fluorescence Microscopy with Tagged Complexes: To visualize the trafficking of platinum complexes in living cells, they can be tagged with fluorescent molecules nih.govrsc.orgnih.govacs.org. This approach allows for real-time imaging of the drug's uptake, distribution, and localization using confocal fluorescence microscopy rsc.orgnih.govresearchgate.net. The choice of fluorophore is critical to ensure that it does not significantly alter the biological activity of the platinum complex nih.gov. For instance, fluorescence-responsive oxaliplatin(IV) complexes have been developed to visualize their reduction in cancer cells nih.gov.
| Imaging Technique | Principle | Advantages | Limitations |
| ICP-MS Imaging | Laser ablation of the sample followed by mass spectrometric detection of platinum. | High sensitivity, quantitative, high spatial resolution. | Typically requires fixed samples, provides elemental information only. |
| Fluorescence Microscopy | Covalent attachment of a fluorescent tag to the platinum complex for visualization. | Real-time imaging in live cells, provides dynamic information. | The tag may alter the complex's properties, potential for phototoxicity. |
Biotransformation within Cellular Compartments and Drug Fate
Platinum(IV) complexes are generally considered prodrugs that need to be reduced to their active platinum(II) congeners to exert their cytotoxic effects anl.govnih.govrsc.orgfrontiersin.org. This reduction is thought to occur intracellularly, primarily through the action of reducing agents such as glutathione (B108866) (GSH) and ascorbic acid nih.govfrontiersin.org.
The biotransformation of cyclohexyldiamine-guanosine platinum(IV) would likely involve the reduction of the Pt(IV) center to Pt(II), leading to the release of the axial ligands nih.govacs.orgresearchgate.net. The resulting activated Pt(II) species, [cyclohexyldiamine-guanosine platinum(II)], can then bind to its biological targets, most notably DNA researchgate.netmdpi.com. The rate and extent of this reduction can be influenced by the intracellular redox environment and the nature of the axial ligands of the Pt(IV) complex nih.govfrontiersin.org. The fate of the released guanosine ligand would depend on cellular metabolic pathways.
Cellular Responses and Signaling Pathways Modulated by Cyclohexyldiamine Guanosine Platinum Iv
Induction of Cell Cycle Arrest and Apoptosis Pathways
Upon intracellular reduction, the active platinum(II) species, characterized by the diaminocyclohexane (dach) ligand, covalently binds to nuclear DNA. rdd.edu.iqresearchgate.net This interaction, primarily at the N7 position of guanine (B1146940) residues, creates bulky adducts that distort the DNA double helix. rdd.edu.iqnih.gov This damage is a critical signal that triggers cellular surveillance mechanisms, leading to a halt in the cell cycle to allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. nih.govnih.gov This process prevents the proliferation of cells with a compromised genome. The presence of the dach ligand can influence the type of DNA adducts formed, which are recognized differently by cellular machinery compared to those formed by cisplatin (B142131), potentially overcoming some mechanisms of resistance. researchgate.net
The formation of platinum-DNA adducts activates a complex signaling network known as the DNA Damage Response (DDR). Key sensors in this pathway are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These proteins recognize the structural distortions in DNA caused by the adducts and initiate a signaling cascade.
A central player in this response is the tumor suppressor protein p53. nih.gov Following DNA damage, p53 is stabilized and activated through phosphorylation by ATM and ATR. Activated p53 functions as a transcription factor, upregulating the expression of genes involved in cell cycle arrest, such as p21. This allows the cell time to initiate DNA repair mechanisms. nih.gov If repair is unsuccessful, p53 promotes apoptosis by transcribing pro-apoptotic genes, including BAX (Bcl-2-associated X protein). rdd.edu.iq The ability of diaminocyclohexane-platinum complexes to be effectively recognized by these repair pathways is a determinant of their cytotoxicity. nih.gov
Table 1: Key Proteins in the DNA Damage Response Pathway
| Protein | Function in Response to Platinum-DNA Damage |
|---|---|
| ATM/ATR | Kinases that act as primary sensors of DNA damage, initiating the signaling cascade. |
| p53 | Tumor suppressor protein activated by ATM/ATR; acts as a transcription factor to induce cell cycle arrest or apoptosis. |
| p21 | A cyclin-dependent kinase inhibitor whose transcription is activated by p53, leading to cell cycle arrest. |
| BAX | A pro-apoptotic protein whose expression is increased by p53, promoting mitochondrial-mediated apoptosis. |
When the DNA damage induced by cyclohexyldiamine-guanosine platinum(IV) is deemed irreparable, the cell commits to apoptosis, primarily through the intrinsic, or mitochondrial, pathway. The p53-mediated increase in pro-apoptotic proteins like BAX, and decrease in anti-apoptotic proteins like Bcl-2, alters the mitochondrial outer membrane permeability. rdd.edu.iquniroma1.it
This permeabilization leads to the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. rdd.edu.iq In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor-1), forming a complex known as the apoptosome. The apoptosome then recruits and activates an initiator caspase, caspase-9. rdd.edu.iq Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. rdd.edu.iqspandidos-publications.comingentaconnect.com These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of cell death. spandidos-publications.com Some platinum(IV) compounds have also been shown to induce apoptosis through caspase-independent pathways, for example, by promoting the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus. uniroma1.itresearchgate.net
Table 2: Core Components of the Mitochondrial Apoptosis Pathway
| Component | Role in Apoptosis Induction |
|---|---|
| Mitochondria | Central organelle that releases pro-apoptotic factors upon receiving stress signals. |
| Cytochrome c | Protein released from mitochondria that initiates the formation of the apoptosome. |
| Apaf-1 | Cytosolic protein that binds to cytochrome c to form the apoptosome. |
| Caspase-9 | Initiator caspase activated by the apoptosome. |
| Caspase-3/7 | Effector caspases activated by caspase-9, which execute the final stages of apoptosis. |
Autophagy Modulation and Its Interplay with Programmed Cell Death
Autophagy is a cellular degradation and recycling process that can have a dual role in cancer therapy. Platinum-based drugs, including those similar to cyclohexyldiamine-guanosine platinum(IV), have been shown to induce autophagy in cancer cells. mdpi.com This can act as a survival mechanism, where the cell attempts to mitigate stress by degrading damaged components. In this context, autophagy is cytoprotective, and its inhibition can enhance the cytotoxic effects of the platinum drug. mdpi.com
Conversely, autophagy can also contribute to cell death, a process termed autophagic cell death. Furthermore, there is a significant interplay between autophagy and apoptosis. For instance, autophagy has been identified as a key process in the initiation of immunogenic cell death (ICD), a specific type of apoptosis that stimulates an anti-tumor immune response. nih.gov The induction of autophagy in response to certain chemotherapeutics can facilitate the release of danger signals necessary for ICD. nih.gov The precise role of autophagy—whether it promotes survival or death—can depend on the cell type and the specific nature of the cellular stress induced by the platinum compound.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
Platinum compounds are known to induce the production of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.govnih.gov This can occur through various mechanisms, including direct interaction with cellular components or, more significantly, through the disruption of mitochondrial function. nih.govmdpi.com The binding of platinum to mitochondrial DNA and proteins can impair the electron transport chain, leading to electron leakage and the formation of superoxide (B77818) radicals. rdd.edu.iq
Immunogenic Cell Death Induction (Preclinical Models)
A critical aspect of some chemotherapeutic agents is their ability to induce immunogenic cell death (ICD). ICD is a form of apoptosis that is accompanied by the emission of specific signals, known as damage-associated molecular patterns (DAMPs), which alert and activate the immune system. nih.govnih.gov Platinum drugs containing a diaminocyclohexane (dach) ligand, such as oxaliplatin (B1677828), are potent inducers of ICD. tandfonline.commdpi.com It is therefore plausible that cyclohexyldiamine-guanosine platinum(IV) would share this property.
The key hallmarks of ICD include:
Calreticulin (CRT) Translocation: The exposure of CRT on the outer surface of the dying cell membrane, which acts as a potent "eat-me" signal for dendritic cells. nih.gov
ATP Secretion: The active release of adenosine (B11128) triphosphate (ATP) into the extracellular space, which serves as a "find-me" signal, attracting immune cells to the tumor site. nih.gov
HMGB1 Release: The passive release of High Mobility Group Box 1 (HMGB1) protein from the nucleus of late-stage apoptotic cells, which engages with pattern recognition receptors on immune cells to promote an inflammatory response. nih.gov
In preclinical models, cells killed by ICD-inducing agents can act as a form of in-situ vaccine, priming an adaptive immune response against the tumor. tandfonline.comheidelberg-pharma.com This immunomodulatory effect is a highly desirable feature for anticancer drugs, as it can lead to systemic and long-lasting anti-tumor immunity. nih.govtandfonline.com
Table 3: Hallmarks of Immunogenic Cell Death (ICD)
| DAMP (Signal) | Location/Process | Immunological Function |
|---|---|---|
| Calreticulin (CRT) | Translocated to the cell surface. | Pro-phagocytic "eat-me" signal for dendritic cells. |
| ATP | Actively secreted from the cell. | Chemoattractant "find-me" signal for immune cells. |
| HMGB1 | Passively released from the nucleus. | Pro-inflammatory signal that promotes dendritic cell maturation. |
Advanced Preclinical Delivery Strategies and Formulation Enhancements for Cyclohexyldiamine Guanosine Platinum Iv
Encapsulation in Nanocarriers: Liposomes, Polymeric Micelles, and Nanoparticles
Encapsulation within nanocarriers is a primary strategy to modify the pharmacokinetic profile of platinum drugs, increase their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and reduce off-target side effects. nih.govnih.gov
Liposomes: These spherical vesicles, composed of phospholipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs. researchgate.netdovepress.com Liposomal formulations of platinum drugs have been developed to improve stability and reduce toxicity. nih.gov For instance, L-NDDP, a liposomal formulation of a cisplatin (B142131) analog with a diaminocyclohexane ligand, demonstrated a significantly altered biodistribution compared to the free drug in preclinical studies. nih.gov The composition of the liposome, such as using 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-(phospho-rac-l-glycerol) (DMPG), is crucial for achieving high entrapment efficiency of lipophilic platinum complexes. nih.gov
Polymeric Micelles: These are self-assembling nanostructures formed by amphiphilic block copolymers. nih.govsigmaaldrich.com The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell, often made of polyethylene (B3416737) glycol (PEG), provides stability and prolongs circulation time. sigmaaldrich.comnih.gov Polymeric micelles offer advantages such as small size and the ability to solubilize hydrophobic compounds, making them a versatile platform for delivering Pt(IV) complexes. nih.gov
Nanoparticles: Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-PEG), are extensively studied for delivering Pt(IV) prodrugs. nih.govmit.edu The encapsulation efficiency and drug loading are significantly influenced by the physicochemical properties of the Pt(IV) complex, such as lipophilicity. nih.govacs.org Research has shown that increasing the lipophilicity of the axial ligands on the Pt(IV) complex enhances its encapsulation within the hydrophobic core of PLGA-PEG nanoparticles. nih.govacs.org For more hydrophilic platinum compounds, techniques like double emulsion have been successfully employed for encapsulation. mit.eduacs.org These nanoparticle formulations have been shown to prolong the circulation of platinum in the bloodstream and reduce its accumulation in the kidneys, a common site of toxicity. mit.edumit.eduacs.org
| Nanocarrier Type | Core Components | Key Features | Example Application for Platinum Drugs |
|---|---|---|---|
| Liposomes | Phospholipid Bilayers (e.g., DMPC, DMPG) | Biocompatible; can carry hydrophilic and hydrophobic drugs. researchgate.netdovepress.com | Encapsulation of lipophilic trans(±)‐l,2‐diaminocyclohexaneplatinum(II) complexes. nih.gov |
| Polymeric Micelles | Amphiphilic Block Copolymers (e.g., PEG-b-PCL, PEG-b-PLA) | Increases solubility of hydrophobic drugs; small size; prolonged circulation. nih.govnih.gov | Delivery of various hydrophobic anticancer agents. nih.gov |
| Polymeric Nanoparticles | Biodegradable Polymers (e.g., PLGA-PEG) | Sustained drug release; altered biodistribution; reduced kidney accumulation. mit.edumit.edu | Encapsulation of Pt(IV) prodrugs with varying lipophilicity. nih.govacs.org |
Targeted Delivery Approaches: Ligand-Directed (e.g., Biotinylated, Peptide Conjugates), Antibody-Drug Conjugates (ADC) with Platinum Complexes
To further enhance specificity for cancer cells, nanocarriers and platinum complexes can be functionalized with targeting ligands that bind to receptors overexpressed on tumor cells. nih.govresearchgate.net
Ligand-Directed Targeting: This approach involves attaching molecules that have a high affinity for specific cell surface receptors.
Peptide Conjugates: Peptides such as those containing the RGD (arginine-glycine-aspartic acid) or NGR (asparagine-glycine-arginine) sequences are used to target integrins on angiogenic tumor endothelial cells. nih.gov Pt(IV) complexes have been designed with these peptides as axial ligands. Upon entering the target cell, the Pt(IV) complex is reduced, releasing the active Pt(II) drug and selectively killing the cancer cells. nih.gov
Other Ligands: Various other molecules, including aptamers and small molecules like biotin, can be used to direct platinum-loaded nanocarriers to tumors. researchgate.net
Antibody-Drug Conjugates (ADCs): ADCs represent a powerful strategy for targeted cancer therapy. nih.gov This approach links a highly potent cytotoxic agent, such as a platinum complex, to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. nih.govnih.gov
Mechanism: The mAb guides the ADC to the cancer cell, and upon binding to the target antigen, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the cytotoxic platinum payload. nih.gov
Examples: A novel ADC was developed by conjugating a Pt(IV) prodrug to Cetuximab, a monoclonal antibody that targets the epidermal growth factor receptor (EGFR). nih.gov This conjugate demonstrated excellent tumor-targeting capabilities. Researchers are also exploring stable linker technologies, such as those using platinum-sulfur interactions, to create more stable and homogeneous ADCs, which can improve safety and efficacy. semanticscholar.org
| Targeting Approach | Targeting Moiety | Target Receptor/Antigen | Mechanism of Action |
|---|---|---|---|
| Peptide Conjugates | RGD or NGR peptides | Integrins on tumor endothelial cells nih.gov | Selective binding and internalization, followed by intracellular drug release. nih.gov |
| Antibody-Drug Conjugates (ADCs) | Monoclonal Antibodies (e.g., Cetuximab) | Tumor-Associated Antigens (e.g., EGFR) nih.gov | Antibody-guided delivery and antigen-mediated internalization, leading to specific cytotoxicity. nih.gov |
Prodrug Conjugates for Improved Bioavailability and Specificity
Platinum(IV) complexes are inherently prodrugs; their octahedral geometry and kinetic inertness make them less reactive in the bloodstream compared to their Pt(II) counterparts. acs.org The two axial ligands on the Pt(IV) center provide a versatile platform for chemical modification to create advanced prodrug conjugates. acs.orgnih.gov
Examples of bioactive axial ligands include:
Histone Deacetylase (HDAC) Inhibitors: Conjugating HDAC inhibitors like valproic acid can create a multi-action therapeutic. nih.gov
Cyclooxygenase (COX) Inhibitors: Attaching COX inhibitors such as indomethacin (B1671933) or aspirin (B1665792) can yield Pt(IV) prodrugs with potent and selective anticancer activity. nih.gov
Immunostimulatory Agents: Pt(IV) complexes have been designed with STING (stimulator of interferon genes) agonists to combine chemotherapy with immunotherapy. rsc.org
Other Drugs: Co-delivery of platinum with other chemotherapeutics like doxorubicin (B1662922) has been achieved by creating amphiphilic Pt(IV)-doxorubicin conjugates that can self-assemble into nanoparticles. nih.gov
These prodrug strategies aim to enhance the specificity and bioavailability of the platinum agent by leveraging the unique properties of the conjugated molecules. acs.orgnih.gov
Sustained Release Formulations and Local Delivery Systems
Achieving sustained release of platinum drugs at the tumor site can maintain therapeutic concentrations over an extended period, potentially improving efficacy and reducing the frequency of administration. dovepress.comnih.gov
Nanoparticle Formulations: Encapsulation in polymeric nanoparticles, such as those made of PLGA-PEG, inherently provides a sustained-release profile. mit.eduacs.org The drug is slowly released as the polymer matrix degrades. The controlled release from these nanoparticles has been shown to produce long-term efficacy comparable to the free drug, but with the potential for reduced systemic toxicity. mit.edumit.edu
Hydrogels: Thermogelling polymers conjugated with Pt(IV) complexes have been developed for long-term delivery of cisplatin. acs.org These systems can be injected as a liquid and form a gel depot at body temperature, providing sustained local release of the drug.
Drug-Eluting Beads/Microspheres: Used in local therapies like transarterial chemoembolization (TACE), these microspheres can be loaded with drugs and delivered directly to the arteries supplying a tumor. dovepress.com They embolize the vessel while providing sustained local drug release.
These systems are designed to improve the therapeutic window of platinum drugs by concentrating their action at the site of the tumor and maintaining it over time. dovepress.comnih.gov
Biocompatibility and Biodegradation of Novel Delivery Platforms
A critical aspect of developing any new drug delivery system is ensuring the biocompatibility and biodegradability of its components to minimize potential toxicity. nih.govgurufocus.com
Biocompatible Materials: The materials used for nanocarriers are generally selected for their known safety profiles. dovepress.com Polymers like PEG are widely used to create a hydrophilic shell that reduces immunogenicity and prolongs circulation. nih.gov PLGA is a well-established biodegradable polymer that breaks down into lactic acid and glycolic acid, which are natural metabolites in the body. nih.gov Silicon-based nanocarriers, such as mesoporous silica (B1680970) nanoparticles, are also being explored due to their stability, biocompatibility, and degradation into non-toxic orthosilicic acid. nih.gov
Biodegradation: The delivery platform should degrade into non-toxic components that can be safely cleared from the body. nih.govmdpi.com For instance, polymeric vesicles can be designed with disulfide bonds that are cleaved in the reducing environment of a tumor cell, leading to both drug release and vesicle disassembly. mdpi.com The biocompatibility of the nanocarrier itself is a key consideration, as even materials considered safe can elicit a biological response. nih.gov Extensive preclinical testing is essential to evaluate the short- and long-term effects of these novel delivery platforms. gurufocus.com
Computational Chemistry and in Silico Modeling of Cyclohexyldiamine Guanosine Platinum Iv Interactions
Molecular Docking and Dynamics Simulations of DNA Adducts and Protein Interactions
The anticancer activity of platinum-based drugs is primarily mediated by their ability to form covalent adducts with DNA, leading to conformational changes that disrupt DNA replication and transcription, ultimately triggering cell death. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model and analyze these interactions in atomic detail.
Molecular Docking and DNA Adduct Formation: Docking studies are employed to predict the preferred binding orientation of the activated Pt(II) species—formed upon in vivo reduction of the Pt(IV) prodrug—to DNA. The N7 atom of guanine (B1146940) residues is the most nucleophilic site on DNA and the primary target for platination. researchgate.net Simulations can model the formation of various adducts, including the crucial 1,2-intrastrand cross-links between adjacent guanine bases, which are hallmarks of drugs like oxaliplatin (B1677828) (which also features a diaminocyclohexane ligand). nih.gov
Molecular Dynamics Simulations: Once an adduct is formed, MD simulations can track the dynamic behavior of the platinated DNA over time. These simulations reveal how the platinum adduct alters the local and global structure of the DNA double helix. For instance, structural studies have shown that monofunctional platinum-DNA adducts containing a guanosine (B1672433) can induce distinct conformational features in the DNA duplex. miami.edu MD simulations provide a moving picture of these structural perturbations, including bending and unwinding of the helix, which are critical for subsequent recognition by cellular proteins. nih.gov
Protein Interactions with Platinated DNA: The cell's response to platinated DNA is determined by how various proteins, such as those involved in DNA repair and damage recognition, interact with the adducts. miami.edu MD simulations can model the binding of these proteins to the distorted DNA structure. nih.gov By calculating interaction energies and analyzing intermolecular forces like hydrogen bonds, researchers can understand the molecular basis for either repair of the lesion (leading to drug resistance) or the initiation of the apoptotic cascade (leading to cell death). nih.gov This knowledge is vital for designing adducts that are poorly recognized by repair enzymes but effectively trigger cell death pathways.
Table 1: Key Applications of MD and Docking in Studying Platinum-DNA Interactions
| Computational Technique | Application Area | Key Insights Gained |
|---|---|---|
| Molecular Docking | DNA Adduct Formation | Predicts binding sites (e.g., N7-guanine) and initial geometry of platinum-DNA adducts. |
| Molecular Dynamics | Structural Impact on DNA | Elucidates conformational changes in the DNA helix (bending, unwinding) post-platination. |
| Molecular Dynamics | Protein-Adduct Recognition | Simulates the interaction of repair and damage-signaling proteins with the platinum-DNA adduct. |
| Free Energy Calculations | Binding Affinity | Quantifies the stability of protein-DNA complexes, helping to predict repair efficiency or signaling strength. |
Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Redox Potential
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of platinum(IV) complexes, which are essential for predicting their stability, reactivity, and mechanism of activation.
Electronic Structure and Geometry: Platinum(IV) complexes possess a low-spin d6 electron configuration, leading to a stable, kinetically inert octahedral geometry. rsc.orgnih.gov This inertness is a key advantage, as it minimizes unwanted reactions and side effects while the drug circulates in the bloodstream before reaching the tumor site. nih.gov DFT calculations can accurately model this octahedral geometry and analyze the nature of the chemical bonds between the platinum center and its ligands (the equatorial cyclohexyldiamine and the axial ligands). nih.gov Changes in electronic properties upon oxidation from Pt(II) to Pt(IV) can also be studied, explaining shifts in spectroscopic signatures. acs.org
Reactivity and Redox Potential: The therapeutic action of a Pt(IV) complex requires its reduction to the active Pt(II) form within the cell. The ease with which this reduction occurs is quantified by the complex's redox potential. Quantum chemical calculations can predict these redox potentials, which are heavily influenced by the nature of the axial ligands. nih.gov For instance, electron-withdrawing ligands in the axial positions can make the platinum center more electron-deficient, increasing the redox potential and facilitating reduction. Conversely, electron-donating ligands can stabilize the Pt(IV) state, lowering the redox potential. This computational prediction is crucial for tuning the complex's properties to ensure it remains stable in the bloodstream but is readily activated in the reducing environment of a tumor cell. nih.govnih.gov
Table 2: Influence of Axial Ligands on Redox Potential
| Axial Ligand Type | Electronic Effect | Predicted Impact on Redox Potential | Consequence for Prodrug Activation |
|---|---|---|---|
| Strongly Electron-Withdrawing (e.g., -Cl) | Increases positive charge on Pt center | Higher (less negative) potential | Easier/Faster reduction to active Pt(II) |
| Weakly Electron-Withdrawing (e.g., -OCOCH₃) | Moderate effect on Pt center | Intermediate potential | Balanced stability and activation |
| Electron-Donating (e.g., -OH) | Decreases positive charge on Pt center | Lower (more negative) potential | More difficult/Slower reduction |
De Novo Design of Platinum(IV) Analogues based on Structural and Mechanistic Insights
De novo design involves creating novel molecules from scratch, guided by a deep understanding of structure-activity relationships and mechanisms of action. For platinum(IV) complexes, insights gained from molecular modeling (10.1) and quantum chemistry (10.2) provide a powerful foundation for designing next-generation analogues with superior therapeutic profiles.
The primary strategies for designing new analogues include:
Modifying Axial Ligands: The two axial positions of the octahedral Pt(IV) complex offer a versatile platform for chemical modification without altering the DNA-binding moiety of the parent Pt(II) drug. rsc.org By attaching different functional groups, designers can fine-tune critical properties:
Lipophilicity: Attaching lipophilic (fat-soluble) ligands can enhance the complex's ability to cross cell membranes, potentially leading to higher intracellular accumulation and greater potency. nih.govacs.org
Redox Potential: As discussed, the choice of axial ligand directly modulates the reduction potential, allowing for the design of prodrugs that are activated selectively in the tumor microenvironment. nih.gov
Creating Multi-Action Prodrugs: A highly innovative approach is to use bioactive molecules as the axial ligands. nih.gov For example, researchers have successfully attached non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) or histone deacetylase (HDAC) inhibitors like valproic acid to a platinum(IV) scaffold. nih.govacs.orgresearchgate.net Upon reduction inside the cancer cell, the complex releases not only the cytotoxic platinum agent but also the second active drug, enabling a multi-pronged attack on the cancer cell. nih.gov
Targeted Delivery: Structural insights can be used to tether targeting moieties, such as peptides or molecules that bind to overexpressed receptors on cancer cells, to the platinum complex. miami.edu This strategy aims to increase the drug's concentration at the tumor site, enhancing efficacy while reducing systemic toxicity.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Compounds
Before a new drug candidate can advance to clinical trials, its pharmacokinetic profile—summarized by ADME properties—must be evaluated. In silico ADME prediction has become a critical, cost-effective tool in the early stages of preclinical development, allowing for the high-throughput screening of virtual compounds before they are synthesized. nih.govresearchgate.net
For newly designed cyclohexyldiamine-guanosine platinum(IV) analogues, various computational models and software platforms (e.g., SwissADME, preADMET) are used to predict key ADME parameters: nih.govresearchgate.net
Absorption: Models predict properties like gastrointestinal absorption and cell permeability (e.g., Caco-2 permeability), which are crucial for oral bioavailability.
Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier. Lipophilicity (often expressed as logP) is a key descriptor influencing distribution. acs.org
Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. researchgate.net This is important for anticipating drug-drug interactions.
Excretion: While less commonly predicted in silico, models can provide insights into potential routes of elimination.
These predictions help filter out compounds with poor drug-like properties early in the discovery process, focusing resources on candidates with a higher probability of success. nih.gov
Table 3: Common In Silico ADME Parameters for Preclinical Platinum(IV) Compounds
| ADME Property | Predicted Parameter | Desired Outcome for a Drug Candidate |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High |
| Absorption | Caco-2 Permeability | High |
| Distribution | Plasma Protein Binding (PPB) | Moderate (not too high or too low) |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Low (unless targeting brain tumors) |
| Metabolism | CYP Enzyme Inhibition (e.g., CYP2D6, 3A4) | No/Low inhibition |
| Toxicity | P-glycoprotein (P-gp) Substrate | No (to avoid efflux/resistance) nih.gov |
Machine Learning Approaches for Structure-Activity Relationship (SAR) Prediction
Machine learning (ML), particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is revolutionizing drug design by enabling rapid and accurate prediction of a compound's biological activity based on its chemical structure. nih.govjmir.org
QSAR Modeling: The QSAR approach establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds (the "descriptors") and their experimentally measured biological activity (e.g., IC₅₀ values). nih.govnih.gov For platinum(IV) complexes, a dataset of known analogues and their cytotoxicities is compiled. Then, computational software calculates hundreds of molecular descriptors for each compound, such as electronic properties, steric factors, and topological indices.
Machine Learning Algorithms: ML algorithms are then used to identify the most relevant descriptors and build a predictive model. Common algorithms include:
Artificial Neural Networks (ANN): These non-linear models can capture complex relationships between structure and activity and have shown high predictive ability for platinum complexes. researchgate.net
Support Vector Machines (SVM): Effective for classification tasks, such as predicting whether a compound will be highly active or inactive. jmir.org
Random Forests and Gradient Boosting: Ensemble methods that combine multiple models to improve predictive accuracy and robustness. nih.gov
Once validated, these QSAR models can be used to screen large virtual libraries of newly designed cyclohexyldiamine-guanosine platinum(IV) analogues, predicting their potency before synthesis. nih.gov This data-driven approach allows chemists to prioritize the most promising candidates, dramatically accelerating the cycle of design, synthesis, and testing. acs.org The internal predictive power of such models for platinum(IV) complexes has been demonstrated with high correlation coefficients. nih.govnih.gov
Analytical Methodologies for Quantitative and Qualitative Assessment of Cyclohexyldiamine Guanosine Platinum Iv in Biological Systems Preclinical
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Platinum Quantification and Localization
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as a cornerstone technique for the highly sensitive and specific quantification of total platinum in biological samples. Its principle relies on the ionization of the sample in a high-temperature argon plasma, followed by the separation and detection of ions based on their mass-to-charge ratio. This method allows for the determination of platinum concentrations down to the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for tracking the biodistribution of cyclohexyldiamine-guanosine platinum(IV).
For quantitative analysis, biological samples such as tissues, plasma, or urine are typically digested using strong acids, often with microwave assistance, to break down the organic matrix and solubilize the platinum. nih.gov The resulting solution is then introduced into the ICP-MS. The method's accuracy and precision are generally within a 15% variation, with a lower limit of quantification often around 0.5 ppb. nih.gov
A powerful extension of this technique is Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS). LA-ICP-MS enables the elemental mapping of platinum within tissue sections and even single cells, providing invaluable information on the subcellular localization of the drug. rsc.orgnih.gov This is critical for understanding whether the platinum compound reaches its intended therapeutic target, such as the cell nucleus. Studies have used LA-ICP-MS to quantify platinum uptake in single cancer cells, revealing the heterogeneity of drug accumulation within a cell population. rsc.org
Table 1: Performance Characteristics of ICP-MS for Platinum Quantification
| Parameter | Typical Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (ppb) | nih.gov |
| Limit of Detection (LOD) | 0.11-0.50 µg/L (ppb) | nih.gov |
| Accuracy & Precision | Within 15% variation | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods for Separation and Quantification of Parent Compound and Metabolites
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating the parent cyclohexyldiamine-guanosine platinum(IV) complex from its various metabolites and degradation products in biological fluids. nih.gov As a prodrug, the Pt(IV) complex is designed to be reduced to an active Pt(II) species within the cell. HPLC can effectively separate the intact Pt(IV) compound from its reduced Pt(II) analogue and any subsequent reaction products. nih.gov
Different HPLC modes can be employed, including:
Reverse-Phase (RP-HPLC): This is the most common mode, separating compounds based on their hydrophobicity. It is effective for resolving the parent drug from less polar metabolites.
Ion-Exchange Chromatography (IEC): This mode separates molecules based on their net charge, which is useful for separating charged aquated platinum species or adducts with charged biomolecules. nih.gov
Detection methods coupled with HPLC include:
UV-Vis Detection: Many platinum complexes exhibit UV absorbance, allowing for their detection and quantification.
Mass Spectrometry (HPLC-MS): This provides structural information and allows for the definitive identification of metabolites and adducts. nih.gov Studies on related Pt(IV) complexes have used HPLC-MS to monitor the release of axial ligands and the formation of active species in cellular extracts. mdpi.com
The combination of HPLC with ICP-MS (HPLC-ICP-MS) offers a powerful speciation analysis technique, where the chromatographic separation of different platinum-containing species is followed by element-specific detection and quantification.
Table 2: HPLC Methods for Platinum Complex Analysis
| HPLC Mode | Column Example | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| Reverse-Phase | Partisil ODS-3 | Methanol/Water Gradient | Separation of uncharged species | nih.gov |
| Cation Exchange | Partisil 10 SCX | Potassium Carbonate | Resolution of positively charged species | nih.gov |
Capillary Electrophoresis and Electrospray Ionization Mass Spectrometry (ESI-MS) for Speciation Studies
Capillary Electrophoresis (CE), particularly when coupled with Electrospray Ionization Mass Spectrometry (CE-ESI-MS), is a high-resolution technique well-suited for the speciation of charged platinum complexes and their adducts with biomolecules. nih.govunivie.ac.at CE separates ions based on their electrophoretic mobility in a narrow capillary, offering high efficiency and minimal sample consumption.
CE-ESI-MS has been instrumental in studying the reactions of platinum compounds with DNA components, such as guanosine (B1672433) monophosphate (GMP). nih.govunivie.ac.atresearchgate.net This technique can separate various adducts, including monoadducts and bisadducts, as well as different isomeric forms. nih.gov For cyclohexyldiamine-guanosine platinum(IV), CE-ESI-MS would be invaluable for:
Confirming the formation of the active Pt(II)-diaminocyclohexane species.
Identifying the specific adducts formed with guanosine and other nucleotides.
Investigating the potential for intramolecular chelation, such as between the N7 and O6 positions of guanine (B1146940). nih.govunivie.ac.atresearchgate.net
The direct coupling to ESI-MS provides mass-to-charge ratio information, which aids in the structural elucidation of the separated species.
Chromatographic Separation of Platinum Adducts (e.g., DNA, Protein Adducts) and Metabolites
Understanding the mechanism of action of cyclohexyldiamine-guanosine platinum(IV) requires the identification and quantification of its adducts with key cellular macromolecules, primarily DNA. After cellular uptake and reduction, the platinum moiety is expected to bind to DNA, forming adducts that trigger downstream cytotoxic events.
The analytical process for studying DNA adducts typically involves:
DNA Isolation: Extraction of DNA from cells or tissues treated with the platinum complex.
Enzymatic Digestion: The DNA is hydrolyzed into individual nucleosides or nucleotides using enzymes like nuclease P1 and alkaline phosphatase. nih.gov
Adduct Enrichment: The platinum-containing adducts are often separated from the vast excess of unmodified nucleosides. This can be achieved using solid-phase extraction (SPE) or immunoaffinity chromatography with antibodies that recognize platinum-DNA adducts. nih.gov
Chromatographic Separation and Detection: The enriched adducts are then separated and quantified, typically using HPLC or UPLC coupled to tandem mass spectrometry (MS/MS). nih.gov This approach provides high sensitivity and specificity, with detection limits reaching the level of a few adducts per 10^8 nucleotides. nih.gov
Studies on related diaminocyclohexane-platinum compounds have shown that these complexes form characteristic intrastrand crosslinks with DNA, primarily between adjacent guanine residues (Pt-GG). nih.govnih.gov Chromatographic methods are essential to resolve these adducts from other potential lesions.
Advanced Bioanalytical Techniques for Subcellular Distribution Studies
To fully comprehend the pharmacological profile of cyclohexyldiamine-guanosine platinum(IV), it is crucial to determine its distribution within the different compartments of a cell. Advanced bioanalytical techniques provide the necessary spatial resolution and sensitivity for these investigations.
Cell Fractionation Coupled with ICP-MS: This classical biochemical approach involves the differential centrifugation of cell lysates to separate major organelles (nucleus, mitochondria, cytosol, etc.). The platinum content in each fraction is then quantified by ICP-MS. nih.gov This method provides quantitative data on the accumulation of the drug in different subcellular compartments, indicating, for example, how much of the administered platinum reaches the nuclear DNA versus being sequestered in the cytosol. nih.govresearchgate.net
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): As mentioned earlier, this imaging technique provides a direct visualization of platinum distribution within cells. rsc.org By rastering a laser beam across a prepared cell sample, a 2D map of platinum intensity can be generated, which can be correlated with cellular structures. This has been used to show the distribution of platinum drugs in the cytoplasm and nucleus of cancer cells. capes.gov.br
Table 3: Comparison of Techniques for Subcellular Distribution Analysis
| Technique | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Cell Fractionation + ICP-MS | Differential centrifugation followed by elemental analysis | Quantitative data for organelles | Potential for analyte redistribution during fractionation | nih.gov |
Synergistic Preclinical Combination Strategies Involving Cyclohexyldiamine Guanosine Platinum Iv
Co-Administration with DNA Repair Inhibitors
Platinum-based drugs exert their cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell death. imrpress.com Cancer cells, however, can develop resistance by upregulating DNA repair pathways. The co-administration of platinum compounds with DNA repair inhibitors is a strategy designed to counteract this resistance mechanism and enhance the efficacy of the platinum agent.
Preclinical studies have shown that inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks, can significantly sensitize cancer cells to platinum drugs. nih.govnih.gov The rationale is that inhibiting PARP prevents the repair of single-strand breaks, which then degenerate into more lethal double-strand breaks during DNA replication, a process that is particularly toxic in cells treated with a DNA-damaging agent like a platinum compound. nih.gov
Another critical DNA damage response (DDR) pathway is regulated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. nih.govhematologyandoncology.net ATR inhibitors have demonstrated the ability to overcome platinum tolerance in preclinical models. nih.gov For instance, in ERCC1-deficient lung cancer cells, which are tolerant to platinum-based chemotherapy, the ATR inhibitor M6620 was shown to synergistically restore platinum sensitivity. nih.gov This combination led to a substantial increase in DNA double-strand breaks, indicating that ATR inhibition potentiates the DNA-damaging effects of cisplatin (B142131) in these tolerant cells. nih.gov
Inhibitors of the ERCC1-XPF endonuclease complex, which is involved in nucleotide excision repair and DNA inter-strand crosslink repair, have also been investigated to enhance the activity of platinum-based drugs. nih.gov A new generation inhibitor, compound B9, was found to be synergistic with cisplatin in both colon and lung cancer cells by inhibiting the interaction between ERCC1 and XPF. nih.gov
Table 1: Preclinical Studies of Platinum Compounds with DNA Repair Inhibitors
| Platinum Compound | DNA Repair Inhibitor | Cancer Model | Key Finding |
|---|---|---|---|
| Cisplatin | 3-AB (PARP inhibitor) | Ovarian tumor cells | Enhanced cell-cycle arrest and apoptosis in cisplatin-resistant cells. nih.gov |
| Carboplatin (B1684641)/Cisplatin | Veliparib (PARP inhibitor) | Small cell lung cancer cell lines and xenograft | Selectively potentiated the effects of platinum drugs and showed greater tumor growth inhibition in combination. nih.gov |
| Cisplatin | M6620 (ATR inhibitor) | H1299 ERCC1 knockout lung cancer cells | Striking sensitization to cisplatin, overcoming platinum tolerance. nih.gov |
Combination with Apoptosis-Inducing Agents
Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. However, many cancers evade apoptosis through various resistance mechanisms. Combining platinum compounds with agents that directly induce or sensitize cells to apoptosis can therefore enhance therapeutic outcomes.
Platinum(IV) complexes themselves can be designed to have pro-apoptotic effects. For example, platinum(IV) combo prodrugs containing cyclohexane-1R,2R-diamine, valproic acid, and perillic acid have demonstrated the ability to induce both apoptotic and necrotic cell death in human colon cancer cell lines. nih.govresearchgate.net These complexes were significantly more effective at inducing apoptosis compared to the individual agents. nih.govresearchgate.net
Another approach is to combine platinum agents with molecules that target key regulators of apoptosis, such as the Bcl-2 family of proteins. While specific studies on cyclohexyldiamine-guanosine platinum(IV) are lacking, the principle of combining DNA damaging agents with Bcl-2 inhibitors is well-established in preclinical research.
Furthermore, some platinum compounds have been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. imrpress.comnih.gov Oxaliplatin (B1677828), for instance, is a known inducer of ICD. imrpress.com Platinum(IV) complexes containing diclofenac (B195802) as an axial ligand have also been shown to induce hallmarks of ICD in cancer cells, suggesting that this could be a valuable property to exploit in combination therapies. nih.gov
Table 2: Pro-Apoptotic Effects of Platinum(IV) Complexes in Preclinical Models
| Platinum(IV) Complex | Cancer Model | Key Finding |
|---|---|---|
| Pt(IV) with valproic acid and perillic acid ligands | HCT116, HCT8, RKO, and HT29 colon cancer cell lines | Induced significantly higher levels of apoptosis compared to the individual components. nih.govresearchgate.net |
Adjuvant Therapy with Immunomodulators (Preclinical Context)
The interplay between chemotherapy and the immune system is increasingly recognized as a critical determinant of therapeutic success. Platinum compounds can modulate the tumor microenvironment and enhance anti-tumor immunity, making them suitable partners for immunotherapy. imrpress.com
Preclinical studies have shown that platinum-based drugs can increase the susceptibility of cancer cells to T-cell mediated lysis. imrpress.com For example, cisplatin has been shown to upregulate Fas on esophageal cancer cells, making them more susceptible to killing by Fas ligand-expressing immune cells. imrpress.com
The combination of platinum agents with immune checkpoint inhibitors (ICIs), such as anti-PD-1/L1 or anti-CTLA-4 antibodies, has shown promise in preclinical models. nih.govnih.gov The rationale is that chemotherapy can induce the release of tumor antigens and create a more inflammatory microenvironment, which can then be exploited by ICIs to unleash a potent anti-tumor immune response. nih.gov
Furthermore, novel platinum(IV) complexes have been designed to incorporate immunomodulatory molecules. For instance, platinum(IV) complexes conjugated with an inhibitor of tryptophan-2,3-dioxygenase (TDO), an immune checkpoint, have been shown to not only exert cytotoxic effects but also to enhance antitumor immune responses in vivo. nih.gov Similarly, combining local administration of STING (stimulator of interferon genes) agonists with checkpoint blockade has shown efficacy in preclinical models of pancreatic cancer by reprogramming the suppressive myeloid stroma. nih.gov
Table 3: Preclinical Immunomodulatory Strategies with Platinum Compounds
| Platinum Compound/Strategy | Immunomodulator | Cancer Model | Key Finding |
|---|---|---|---|
| Cisplatin | - | Esophageal cancer cell lines | Upregulated Fas on tumor cells, increasing susceptibility to immune-mediated killing. imrpress.com |
| Platin-based chemotherapy | Anti-PD-1/L1 | Colorectal cancer | Increased survival with a specific delay between chemotherapy and ICI administration. nih.gov |
| Platinum(IV) complexes | TDO inhibitor | In vivo cancer models | Promoted the antitumor activity of cisplatin and suppressed TDO expression. nih.gov |
Sequential Treatment Regimens for Enhanced Preclinical Efficacy
The timing and sequence of drug administration in combination therapy can significantly impact therapeutic outcomes. Preclinical studies have explored sequential treatment regimens involving platinum compounds to maximize their synergistic effects with other agents.
For example, in a study combining a platinum-based chemotherapy with an anti-PD-1/L1 immune checkpoint inhibitor in a colorectal cancer model, administering the ICI with a three-day delay after chemotherapy resulted in increased survival compared to simultaneous administration. nih.gov This suggests that the chemotherapy may first induce an immune response that is then optimally amplified by the delayed administration of the ICI. nih.gov
Sequential treatment has also been explored in the context of multi-drug delivery systems. For instance, a sequential treatment with nanoparticles carrying podophyllotoxin (B1678966) and carboplatin, followed by an anti-CD40 antibody, significantly inhibited tumor growth and prolonged survival in a lung cancer mouse model. nih.gov The initial treatment with podophyllotoxin nanoparticles was designed to normalize tumor vessels, thereby improving the delivery of the subsequent carboplatin nanoparticles and immune cells. nih.gov
The cytotoxicity of some platinum(IV) complexes, such as JM216, has been shown to be more dependent on the duration of drug exposure than that of cisplatin. nih.gov This suggests that extended, split-dosing schedules might be more effective than single bolus administrations for such compounds. nih.gov
Table 4: Preclinical Sequential Treatment Regimens with Platinum Compounds
| Treatment Sequence | Cancer Model | Key Finding |
|---|---|---|
| Platin-based chemotherapy followed by anti-PD-1/L1 (3-day delay) | Colorectal cancer | Increased survival compared to simultaneous administration. nih.gov |
Rational Design of Multi-Drug Delivery Systems
Nanotechnology offers a powerful platform for the rational design of multi-drug delivery systems that can co-deliver platinum compounds with other therapeutic agents to the tumor site. nih.govnih.gov These systems can improve the pharmacokinetic properties of the drugs, enhance their accumulation in the tumor via the enhanced permeability and retention (EPR) effect, and facilitate synergistic interactions between the co-delivered agents. nih.govnih.gov
Various nanocarriers, including liposomes, polymeric micelles, and nanoparticles, have been explored for the delivery of platinum drugs. nih.govescholarship.org These nanocarriers can be engineered to encapsulate drugs with different physicochemical properties and to release them in a controlled manner at the target site. nih.gov
A key advantage of multi-drug delivery systems is the ability to maintain a specific ratio of the co-delivered drugs, which can be crucial for achieving synergy. For example, nanoscale coordination polymers (NCPs) have been used to co-deliver oxaliplatin and gemcitabine (B846) monophosphate, maximizing their therapeutic efficacy while minimizing side effects. nih.gov
Furthermore, platinum(IV) prodrugs are particularly well-suited for incorporation into nanodelivery systems. escholarship.org The platinum(IV) center can be functionalized with various ligands, including other drugs, to create multi-action agents that are delivered by a single nanoparticle. nih.govnih.gov This approach ensures that both the platinum agent and the other bioactive molecule reach the target cells simultaneously and in the desired ratio. nih.gov
Table 5: Multi-Drug Delivery Systems for Platinum Compounds in Preclinical Studies
| Delivery System | Co-delivered Agents | Cancer Model | Key Finding |
|---|---|---|---|
| Nanoscale Coordination Polymers (NCPs) | Oxaliplatin and Gemcitabine monophosphate | - | Maximized therapeutic efficacy and minimized side effects. nih.gov |
| Three-in-one NCP | Oxaliplatin, Gemcitabine, and 5-carboxy-8-hydroxyquinoline | Colorectal and triple-negative breast cancer in mice | Reduced tumor growth and extended survival compared to free drugs. nih.gov |
Future Perspectives and Emerging Avenues in Cyclohexyldiamine Guanosine Platinum Iv Research
Development of Next-Generation Platinum(IV) Complexes with Enhanced Specificity
A primary goal in modern anticancer drug design is enhancing specificity to maximize efficacy against cancer cells while minimizing toxicity to healthy tissue. For DACH-Pt(IV) complexes, this is largely achieved through the strategic modification of the axial ligands. These ligands, which are cleaved during the reduction from Pt(IV) to the active Pt(II) form, can be engineered to bestow novel properties upon the parent molecule. researchgate.netresearchgate.net
Researchers are developing multi-action or triple-action prodrugs by attaching other bioactive molecules to the axial positions. acs.org One innovative strategy involves conjugating immunomodulatory agents, such as 1-methyl-d-tryptophan (B1684509) (1-MDT), to the platinum complex. acs.org This approach aims to not only deliver a cytotoxic platinum agent but also to modulate the tumor microenvironment, potentially overcoming immune resistance. acs.org Another tactic is to incorporate albumin-binding moieties like maleimide (B117702), which leverages the high concentration of albumin in tumors for targeted delivery. acs.org This design can enhance the cellular uptake of the complex and its bioactive payloads into malignant tissue. acs.org
The nature of the axial ligands also influences the reduction potential and activation kinetics of the prodrug. acs.org Studies have shown that derivatives with faster reduction rates, such as those with ester-like conjugations, tend to be more active than those with more stable carbamate (B1207046) linkages. acs.org This tunability allows for the fine-tuning of the drug's release profile. While these Pt(IV) prodrugs often exhibit higher IC50 values (lower potency) in short-term in vitro assays compared to oxaliplatin (B1677828), this is expected due to the time required for activation. acs.org Some Pt(IV) complexes require more than 24 hours to reach their full cytotoxic potential. researchgate.net
Table 1: Comparison of Engineered DACH-Pt(IV) Complexes
| Complex Type | Axial Ligand Strategy | Key Feature | Research Finding | Citation |
|---|---|---|---|---|
| Immunomodulatory Prodrug | Conjugation of 1-methyl-d-tryptophan (1-MDT) | Combines cytotoxicity with immune modulation. | The mode of 1-MDT conjugation (ester vs. carbamate) distinctly impacts the reducibility and activation of the prodrug. | acs.org |
| Albumin-Targeted Prodrug | Inclusion of a maleimide moiety for albumin binding. | Enhances selective delivery to malignant tissue. | Improves cellular uptake of bioactive ligands that may have low cell permeability on their own. | acs.org |
| Standard Pt(IV) Prodrug | Simple ligands like acetate (B1210297) or succinate. | Acts as a baseline for comparing more complex designs. | Cellular uptake is significantly lower than the Pt(II) analogue oxaliplatin. | acs.org |
Integration with Advanced Biological Imaging Technologies
The unique properties of platinum complexes are also being leveraged for diagnostic and imaging purposes, creating theranostic agents that can both treat and visualize disease. While still an emerging area for DACH-Pt(IV) compounds, several advanced imaging technologies are being integrated into their preclinical evaluation.
Fluorescence microscopy is a common tool used to assess the biological activity of these complexes, particularly their ability to induce apoptosis in cancer cells. researchgate.net More advanced applications involve designing the platinum complex itself to be a part of the imaging system. Some research suggests Pt(IV) complexes could serve as potential diagnostic agents in their own right. researchgate.net
Furthermore, there is an exploration of combining platinum therapeutics with nanomaterials like quantum dots (QDs). nih.gov QDs are semiconductor nanocrystals with high and stable fluorescence, making them ideal for applications like Fluorescence Guided Surgery (FGS), where they can be used to illuminate tumors for more precise resection. nih.gov The integration of DACH-Pt(IV) drugs with such imaging-capable nanocarriers is a promising future direction. Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technology used in this field, not for in-vivo imaging, but for detailed structural characterization and to investigate the spontaneous reduction of Pt(IV) complexes to their active Pt(II) form. acs.org
Table 2: Application of Imaging and Spectroscopic Technologies in Pt(IV) Research
| Technology | Application in Pt(IV) Research | Purpose | Citation |
|---|---|---|---|
| Fluorescence Microscopy | Apoptosis Assessment | To visually confirm the mechanism of cell death induced by the platinum complexes. | researchgate.net |
| Quantum Dots (QDs) | Nanocarrier Integration | Proposed for use in Fluorescence Guided Surgery (FGS) to target and illuminate tumors being treated with platinum drugs. | nih.gov |
| NMR Spectroscopy | Structural Elucidation & Reaction Monitoring | To characterize the chemical structure and study the reduction/activation process of Pt(IV) prodrugs. | acs.org |
Exploration of New Therapeutic Indications Beyond Traditional Oncology (Preclinical)
While the overwhelming focus of platinum drug research is oncology, the unique chemical properties of these compounds invite exploration into other therapeutic areas. Preclinical investigations are the first step in determining if these drugs have potential beyond cancer treatment.
For platinum complexes, a logical area to investigate is antimicrobial activity, given that the initial discovery by Barnett Rosenberg stemmed from observations of bacterial cell division inhibition. However, preclinical studies of certain platinum compounds, including those related to the DACH-Pt class, have found them to be devoid of significant antibacterial or antifungal activity. researchgate.net This finding, while negative, is crucial as it helps to define the specific spectrum of biological activity for these molecules.
A more promising, albeit indirect, avenue stems from the development of multi-action Pt(IV) prodrugs. acs.org As mentioned, complexes are being designed with immunomodulatory axial ligands. acs.org The ability to modulate the immune system, even when intended for cancer therapy, is a powerful mechanism that is central to treating a wide range of diseases, including autoimmune disorders and chronic inflammatory conditions. While no dedicated preclinical studies for DACH-Pt(IV) in these non-oncological indications have been published, the mechanistic principle suggests a potential area for future exploration.
Table 3: Preclinical Assessment of DACH-Pt Analogs in Non-Oncology Indications
| Therapeutic Area | Preclinical Finding | Implication | Citation |
|---|---|---|---|
| Antibacterial / Antifungal | Tested compounds were found to be devoid of activity. | Suggests the mechanism of action is specific and not broadly antimicrobial. | researchgate.net |
| Immunomodulation | Pt(IV) complexes can be engineered to carry immunomodulatory ligands. | The primary goal is enhancing anticancer effects, but this capability could be explored for inflammatory or autoimmune diseases. | acs.org |
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Mechanisms
To fully understand how DACH-Pt(IV) complexes work and to identify biomarkers for patient response, researchers are increasingly turning to "omics" technologies. These powerful tools allow for a global analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics) within a biological system.
Proteomics, in particular, has been used to evaluate the effects of DACH-Pt(IV) analogs. Techniques like reverse-phase protein array (RPPA) have been employed to analyze changes in hundreds of key proteins in ovarian cancer cell lines following treatment. scispace.com This can help elucidate the specific signaling pathways affected by the drug and uncover mechanisms of resistance. Similarly, genomics has been applied in studies of multi-action Pt(IV) prodrugs to measure changes in the expression of specific genes, such as those involved in immune response like IDO (indoleamine 2,3-dioxygenase). acs.org
The integration of multiple omics platforms, such as spatial transcriptomics and proteomics, offers a blueprint to systematically map out the cellular and molecular changes induced by a drug within the context of the tumor tissue. researchgate.net This approach can identify the functional significance of altered genes and proteins, providing novel insights into the drug's mechanism of action and potentially revealing new therapeutic targets. researchgate.net
Table 4: Use of Omics Technologies in Platinum Drug Research
| Omics Technology | Specific Application | Key Insight Gained | Citation |
|---|---|---|---|
| Proteomics | Reverse-Phase Protein Array (RPPA) analysis of ovarian cancer models treated with DACH-Pt(IV) analogs. | Allows for broad screening of protein expression changes to identify affected cellular pathways. | scispace.com |
| Genomics | Measurement of gene expression (e.g., IDO, β-actin) in response to treatment. | Quantifies the effect of immunomodulatory Pt(IV) prodrugs on target gene activity. | acs.org |
| Multi-Omics | Integrated spatial transcriptomics and proteomics on tumor tissue. | Provides a comprehensive map of drug-induced changes to understand tumorigenesis and identify novel targets. | researchgate.net |
Bridging Preclinical Discoveries to Translational Research Opportunities
The ultimate goal of preclinical research is to identify and validate new therapeutic strategies that can be successfully translated into clinical practice. The development of DACH-Pt(IV) complexes has yielded several promising discoveries that present clear translational opportunities. The ability of these compounds to overcome resistance to existing platinum drugs is a major driver for their continued development. researchgate.netresearchgate.net
The future of translational research for this class of drugs lies in the sophisticated, multi-action prodrugs. Strategies that combine cytotoxicity with tumor targeting (e.g., via albumin binding) and immune modulation represent the most promising path forward. acs.org By creating drugs that fight cancer on multiple fronts, it may be possible to achieve a more durable response and overcome the resistance that limits current therapies. Bridging these innovative preclinical designs with more predictive in vivo models will be essential for the successful clinical translation of the next generation of platinum anticancer drugs. researchgate.net
Q & A
Q. What are the established protocols for synthesizing cyclohexyldiamine-guanosine platinum IV, and how are intermediates characterized?
- Synthesis typically involves reacting guanosine derivatives with platinum(IV) precursors under controlled pH and temperature. For example, platinum(IV) complexes can be synthesized via ligand substitution reactions using hexachloroplatinate(IV) salts as starting materials . Intermediates are characterized using FT-IR (e.g., to confirm ligand coordination via shifts in N-H and C=O stretching bands) and UV-Vis spectroscopy (e.g., d-d transition analysis for platinum centers) .
Q. How can researchers validate the purity and stability of this compound in aqueous solutions?
- High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Stability studies should include time-dependent UV-Vis spectral analysis under physiological conditions (pH 7.4, 37°C) to monitor degradation products. Cross-referencing with databases like Platinum: a database of experimental data ensures alignment with known stability profiles of analogous platinum(IV) complexes .
Q. What spectroscopic techniques are critical for confirming the coordination geometry of platinum(IV) in this complex?
- X-ray crystallography is the gold standard for determining 3D geometry. For solution-phase analysis, use FT-IR to identify ligand-binding modes (e.g., axial vs. equatorial coordination) and NMR (¹H, ¹⁵N) to detect platinum-induced shifts in guanosine protons and nitrogen atoms .
Advanced Research Questions
Q. How can contradictory data on the cytotoxicity of this compound be resolved?
- Contradictions may arise from variations in cell lines, incubation times, or reduction potential of the platinum(IV) core. Apply dose-response assays across multiple cell models (e.g., cisplatin-sensitive vs. resistant) and compare intracellular reduction kinetics using techniques like ICP-MS to quantify platinum accumulation. Statistical tools (e.g., ANOVA with post-hoc tests) should validate reproducibility .
Q. What experimental designs are optimal for probing the mechanism of action, particularly DNA binding versus epigenetic modulation?
- Use a combination of:
- Gel electrophoresis to assess DNA intercalation or cross-linking.
- HDAC inhibition assays (if the complex includes histone deacetylase inhibitor motifs, as seen in platinum(IV)-HDACi conjugates) .
- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment.
Control experiments should include free guanosine and cisplatin to differentiate mechanisms .
Q. How can researchers address variability in reduction potentials of platinum(IV) complexes across biological models?
- Design redox-dependent cytotoxicity assays using reducing agents (e.g., ascorbate) to simulate intracellular environments. Compare reduction rates via cyclic voltammetry and correlate with cellular uptake (e.g., using fluorescently tagged analogs). Cross-validate findings with computational models predicting redox behavior based on ligand electron-donating/withdrawing effects .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data in resistance studies?
- Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values. For resistance ratios, apply Student’s t-test or Mann-Whitney U-test depending on data distribution. Ensure replicates (n ≥ 3) and report confidence intervals to address variability .
Q. How should researchers structure a mixed-methods study combining in vitro and computational data?
- Quantitative phase : Measure cytotoxicity (MTT assays) and platinum uptake (ICP-MS).
- Qualitative phase : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to DNA or proteins.
- Integration : Use triangulation to validate computational predictions with experimental IC₅₀ values. Reference guidelines from Extended Essay Guide for coherent data presentation .
Q. How can researchers leverage existing databases to benchmark their findings?
- Cross-reference spectral data (e.g., FT-IR peaks) with Platinum: a database of experimental data to confirm synthetic success. For cytotoxicity data, compare with PubChem entries of analogous compounds (e.g., guanidine hydrochloride derivatives) .
Q. What criteria should guide the selection of control compounds in mechanistic studies?
- Controls must share structural or functional motifs with the target complex. For example:
- Cisplatin : To isolate DNA-binding effects.
- Free guanosine : To evaluate the platinum center’s role.
- Non-coordinating analogs : To confirm ligand-specific activity.
Justify choices in the context of the research hypothesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
